C 87
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of C 87
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "C 87" in the context of a mechanism of action relevant to researchers, scientists, or drug development professionals.
The search queries, including "this compound mechanism of action," "this compound signaling pathway," "this compound target proteins," and "this compound binding affinity," did not yield any pertinent results. The retrieved information was unrelated to a specific pharmacological agent and instead included topics such as a classification system in economics, discussions on the integrity of scientific literature, and general principles of drug action.
It is possible that "this compound" is an internal development code for a compound not yet disclosed in public literature, a component of a larger complex that is not individually cataloged, or a misidentification. Without a more specific and recognized chemical or drug name, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of its mechanism of action.
For a detailed analysis, a more specific and accurate identifier for the compound of interest is required.
Unraveling "C 87": An Inquiry into a Potential Drug Candidate
Initial investigations into the discovery and synthesis of a compound designated "C 87" reveal a landscape of ambiguity, with the identifier appearing across various scientific contexts but not pointing to a singular, well-defined molecule of interest for drug development. This technical overview serves to collate the available information and highlight the need for a more specific chemical identifier to proceed with an in-depth analysis.
A comprehensive search of scientific literature and chemical databases for "this compound" did not yield a specific, widely recognized compound by that name within the context of drug discovery and development. The search results, however, did associate the term "this compound" with several distinct scientific areas, suggesting that the user's query may refer to an internal project code, a nascent or obscure research molecule, or a term with context-dependent meaning.
The most relevant, albeit limited, finding points to a dipeptide analog referred to as (87) in a study focused on a novel C-difunctionalization strategy for synthesizing α-amino acid derivatives. This method presents a new avenue for creating unnatural amino acids and their derivatives, which are valuable in medicinal chemistry.[1] However, the available publication provides minimal specific data on this particular dipeptide analog, precluding a detailed analysis of its synthesis, properties, and biological activity.
Other instances of "this compound" in the scientific and technical literature include:
-
UNC-87: A calponin-related protein found in the nematode Caenorhabditis elegans. This protein is involved in the regulation of actin filament dynamics and is a subject of research in cell biology and muscle function, but it is not a small molecule drug candidate.[2]
-
JEL Classification C87: In the field of economics, C87 is a classification code for "Econometric Software" under the Journal of Economic Literature (JEL) classification system.[3]
-
Contextual Mentions: The term "87" appears in various contexts, such as a concentration level (87 mg/day) of Vitamin C in a nutritional study, a melting point (87–88°C) of a chemical intermediate in an organic synthesis procedure, a statistical prediction that 87% of FDA-approved small-molecule drugs could be produced by an automated synthesizer, and a finding that 87% of seized cocaine bricks in the United States were adulterated with levamisole.[4][5][6][7] These mentions are incidental and do not refer to a specific compound named this compound.
Due to the lack of a clearly identified chemical entity for "this compound," it is not possible to provide a detailed technical guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. To facilitate a comprehensive report, a more specific chemical name (e.g., IUPAC name), CAS number, or a reference to a publication detailing the discovery and synthesis of the intended "this compound" is required.
Without further clarification, any attempt to generate the requested in-depth guide would be speculative and not grounded in verifiable scientific data. Researchers, scientists, and drug development professionals interested in a specific molecule should ensure the use of standardized and unambiguous identifiers when seeking detailed technical information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. American Economic Association: JEL Codes [aeaweb.org]
- 4. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Literature [synplechem.com]
- 7. Cocaine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Chemical Structure and Properties of C 87
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of the compound identified as C 87 in the Protein Data Bank (PDB). This compound, systematically named 2-chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxamide, is a complex heterocyclic molecule. This document summarizes its structural features, and physicochemical properties, and provides context regarding its classification. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
The compound this compound is a small molecule ligand cataloged in the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank. Its unique identifier is 087 .
The chemical structure of this compound is characterized by a central pyridine ring substituted at positions 2, 4, and 6. A key feature is the piperidinyl group at the 6-position, which is further functionalized with a substituted pyrrole carboxamide moiety.
Systematic Name: 2-chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxamide[1]
Molecular Formula: C₁₇H₁₈Cl₃N₅O₂[1]
Molecular Weight: 430.71 g/mol [1]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈Cl₃N₅O₂ | [1] |
| Molecular Weight | 430.71 g/mol | [1] |
| Formal Charge | 0 | [1] |
| Atom Count | 45 | [1] |
| Bond Count | 47 | [1] |
| Aromatic Bond Count | 11 | [1] |
| Chiral Atom Count | 0 | [1] |
Table 1: Physicochemical Properties of this compound.
Structural Descriptors
Structural descriptors are valuable for in silico modeling, database searching, and virtual screening. The following table lists the SMILES (Simplified Molecular-Input Line-Entry System) strings for this compound from different chemical informatics toolkits.
| Descriptor Type | Program | Descriptor |
| Canonical SMILES | CACTVS | Cc1[nH]c(C(=O)NC2CCN(CC2)c3cc(cc(Cl)n3)C(N)=O)c(Cl)c1Cl |
| Canonical SMILES | OpenEye OEToolkits | Cc1c(c(c([nH]1)C(=O)NC2CCN(CC2)c3cc(cc(n3)Cl)C(=O)N)Cl)Cl |
| SMILES | ACDLabs | Clc1c(Cl)c(nc1C(=O)NC3CCN(c2nc(Cl)cc(C(=O)N)c2)CC3)C |
Table 2: Structural Descriptors for this compound.
Biological Context and Experimental Data
As of the last update, specific biological activity, mechanism of action, and quantitative experimental data such as IC₅₀ or binding affinity for this compound have not been found in publicly available literature. The compound is listed as a ligand in the Protein Data Bank, suggesting it was likely co-crystallized with a protein target. However, the specific PDB entry containing this ligand and the associated publication detailing its biological relevance are not readily identifiable through standard database searches.
Further research is required to elucidate the biological target of this compound and its pharmacological profile. Researchers interested in this compound are encouraged to perform targeted searches of chemical and biological databases using its structural identifiers.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound or for biological assays involving this compound are not currently available in the public domain. The synthesis of such a molecule would likely involve a multi-step process, potentially including:
-
Synthesis of the substituted pyrrole carboxylic acid.
-
Synthesis of the substituted pyridine piperidine intermediate.
-
Amide coupling of the two fragments.
A generalized workflow for a potential synthetic approach is depicted below.
Caption: Potential Synthetic Workflow for this compound.
Conclusion
This compound is a complex chlorinated heterocyclic compound with potential for biological activity, as evidenced by its inclusion in the Protein Data Bank. This guide has provided a detailed summary of its chemical structure and physicochemical properties based on available data. However, a significant knowledge gap remains regarding its biological function, mechanism of action, and synthesis. Further investigation is necessary to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.
References
An In-Depth Technical Guide to the Biological Function of GDP-Mannose 4,6-Dehydratase (GMD)
A Note on Nomenclature: The designation "C87 protein" is not a standardized protein name. However, proteomic analysis of the tardigrade Milnesium tardigradum identified the protein spot "C87" as GDP-mannose dehydratase. This guide will focus on the biological function of GDP-mannose 4,6-dehydratase (GMD), the enzyme identified as "C87" in that research context.
Core Biological Function
Guanosine diphosphate (GDP)-mannose 4,6-dehydratase (GMD), with the systematic name GDP-mannose 4,6-hydro-lyase, is a key enzyme in the biosynthesis of fucosylated glycans.[1] It belongs to the family of hydro-lyases, which cleave carbon-oxygen bonds.[1] The primary function of GMD is to catalyze the conversion of GDP-D-mannose to GDP-4-dehydro-6-deoxy-D-mannose.[2][3] This reaction is the first and often rate-limiting step in the de novo pathway for the synthesis of GDP-L-fucose.[4]
L-fucose is a deoxyhexose sugar that is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in a wide range of organisms, from bacteria to mammals.[1] These fucosylated glycans play vital roles in numerous biological processes, including:
-
Cell-cell recognition and signaling[1]
-
Host-microbe interactions[1]
-
Leukocyte-endothelial adhesion[1]
-
Blood transfusion reactions[1]
-
Embryonic development[1]
In humans, the dysregulation of GMD (coded by the GMDS gene) has been implicated in various diseases, including colorectal cancer and lung adenocarcinoma.[5]
Signaling and Metabolic Pathways
GMD is a central enzyme in the GDP-L-fucose biosynthesis pathway. This pathway is highly conserved across many species. The process begins with GDP-mannose and proceeds in two enzymatic steps to produce GDP-fucose. GMD catalyzes the first step, which involves the oxidation at C-4 and reduction at C-6 of the mannose moiety, using NADP+ as a tightly bound cofactor.[4][6] The resulting intermediate, GDP-4-keto-6-deoxymannose, is then converted to GDP-L-fucose by the enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein in humans).[5][6]
The pathway is subject to feedback inhibition, where the end-product, GDP-L-fucose, can allosterically inhibit GMD activity, thus regulating the intracellular pool of this critical sugar nucleotide.[1][4]
Caption: The de novo GDP-L-fucose biosynthesis pathway.
Quantitative Data
The following table summarizes key quantitative parameters for GDP-mannose 4,6-dehydratase from Escherichia coli.
| Parameter | Value | Organism/Conditions | Reference |
| Km for GDP-Mannose | 0.22 ± 0.04 mM | E. coli GST-GMD fusion protein | [4] |
| Specific Activity | 2.3 ± 0.2 µmol/h/mg | E. coli GST-GMD fusion protein | [4] |
| Cofactor | 1 mole of NADP+ per mole of hexamer | E. coli GST-GMD fusion protein | [4] |
Experimental Protocols
This protocol is based on the expression of a Glutathione S-transferase (GST)-GMD fusion protein in E. coli.[4]
Workflow Diagram:
Caption: Workflow for the expression and purification of GMD.
Methodology:
-
Expression: The gene for GMD is cloned into an E. coli expression vector containing an N-terminal GST tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21). Cultures are grown to an OD600 of 0.6-0.8 and induced with IPTG.
-
Purification:
-
Cells are harvested and lysed.
-
The soluble fraction is applied to a glutathione-agarose affinity column.
-
The column is washed extensively to remove non-specifically bound proteins.
-
The GST-GMD fusion protein is eluted with a buffer containing reduced glutathione.
-
(Optional) The GST tag can be removed by incubation with thrombin, followed by a second round of affinity chromatography to remove the cleaved GST and any uncleaved fusion protein.
-
Final polishing of the cleaved GMD can be performed using size-exclusion chromatography.
-
This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose.[6]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
2.5 mM GDP-mannose (substrate)
-
0.1 mg/ml purified GMD
-
25 mM MOPS buffer, pH 7.0
-
100 mM NaCl
-
10 mM DTT
-
5 mM EDTA
-
10 µM NADP+ (cofactor)
-
-
Incubation: Incubate the reaction mixture at 37°C for 3-6 hours.
-
Analysis: The formation of the product, GDP-4-keto-6-deoxymannose, can be monitored by various methods, including:
-
High-Performance Liquid Chromatography (HPLC): Separation of substrate and product on an anion-exchange or reverse-phase column.
-
Spectrophotometry: The product has a characteristic UV absorbance that can be used for quantification, although this can be complicated by the presence of other UV-absorbing species.
-
Coupled Enzyme Assays: The GMD reaction can be coupled to the subsequent reaction catalyzed by the epimerase-reductase, and the consumption of NADPH in the second step can be monitored spectrophotometrically at 340 nm.
-
A more rapid assay has been developed based on the use of GDP-D-[5-³H]-mannose as a substrate.[7] The mechanism of GMD involves the loss of the C5 hydrogen, and the equilibration of the released tritium with the aqueous medium can be measured by scintillation counting.[7]
References
- 1. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of "C87": A Search for a Novel Gene
Initial investigations into the gene designated "C87" have revealed a significant challenge: "C87" does not correspond to a recognized or standard gene symbol in major genomic and proteomic databases. This suggests that "C87" may represent an outdated nomenclature, a typographical error, a non-human gene, or a specific clone or marker not yet officially annotated.
Extensive searches for "C87 gene," "C87 protein," and related terms have not yielded a specific, well-characterized human gene. This absence of a clear genetic entity prevents the creation of a detailed technical guide on its localization, expression, and associated signaling pathways as requested.
To proceed with a comprehensive analysis, further clarification on the identity of "C87" is required. Researchers, scientists, and drug development professionals encountering this designation are encouraged to consider the following possibilities and refine their search accordingly:
-
Alternative Nomenclature: The gene of interest may be known by a different, officially recognized symbol. Consulting original research articles or internal documentation where "C87" was first mentioned may reveal its current designation.
-
Genomic Locus: If "C87" refers to a specific chromosomal location (e.g., a marker on chromosome 8 or 7), providing this information can help identify the genes residing in that region.
-
Organism of Origin: Specifying the organism in which "C87" was identified is crucial, as gene-naming conventions can vary significantly between species.
-
Associated Proteins or Pathways: If "C87" is known to interact with specific proteins or participate in a particular signaling cascade, this information can be used to indirectly identify the gene.
Once a valid gene symbol is identified, a thorough investigation into its localization and expression can be conducted. This would typically involve summarizing quantitative data from various studies into structured tables, detailing experimental protocols, and visualizing relevant pathways.
Hypothetical Experimental Workflow for Characterizing a Novel Gene
Should "C87" be identified as a valid, novel gene, a typical experimental workflow to characterize its localization and expression would involve the following steps. This workflow is presented as a general guide and would be adapted based on the specific characteristics of the gene and protein .
Figure 1: A generalized experimental workflow for characterizing the expression and localization of a newly identified gene.
We invite researchers with more specific information regarding "C87" to provide additional details to enable a comprehensive and targeted analysis.
The "Don't Eat Me" Signal: A Technical Guide to CD47 as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer immunotherapy, the cluster of differentiation 47 (CD47) has emerged as a pivotal therapeutic target. Overexpressed by a plethora of cancer cells, CD47 functions as a "don't eat me" signal, enabling malignant cells to evade phagocytosis by macrophages.[1][2] This whitepaper provides an in-depth technical exploration of CD47, its core signaling pathways, and the therapeutic strategies being developed to disrupt its function. We will delve into the quantitative data from clinical trials, detail key experimental protocols for studying CD47, and visualize the complex signaling networks involved.
Core Signaling Pathways of CD47
CD47 is a transmembrane protein that interacts with several ligands to mediate its effects, primarily through two key signaling axes: the CD47-SIRPα pathway and the CD47-Thrombospondin-1 (TSP-1) pathway.
The CD47-SIRPα Axis: A Master Regulator of Phagocytosis
The most well-characterized function of CD47 is its interaction with signal-regulatory protein alpha (SIRPα), a receptor expressed on the surface of macrophages and other myeloid cells.[3][4] This interaction initiates a signaling cascade that inhibits phagocytosis, effectively protecting cells from being engulfed.
When CD47 on a target cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[5] This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream targets, including components of the non-muscle myosin IIA complex, which is essential for the contractile forces required for phagocytosis.[5] By inhibiting the accumulation of myosin-IIA at the phagocytic synapse, the CD47-SIRPα interaction effectively halts the engulfment process.[5]
The CD47-Thrombospondin-1 (TSP-1) Signaling Axis
Thrombospondin-1 (TSP-1) is a matricellular protein that can also bind to CD47, initiating a variety of cellular responses, including the regulation of cell survival and nitric oxide (NO) signaling.[6][7]
The interaction between TSP-1 and CD47 can induce the translocation of the pro-apoptotic protein BNIP3 to the mitochondria.[6] This leads to the opening of the mitochondrial permeability transition pore and the release of cytochrome c, ultimately resulting in cell death.[6]
Furthermore, the binding of TSP-1 to CD47 can disrupt the association between CD47 and vascular endothelial growth factor receptor 2 (VEGFR2).[6] This disruption inhibits VEGFR2 activation and its downstream signaling pathways, including the production of nitric oxide (NO).[6]
Therapeutic Targeting of the CD47-SIRPα Axis: Clinical Data
The blockade of the CD47-SIRPα interaction has become a promising strategy in cancer therapy. A systematic review and meta-analysis of early clinical trials provides valuable quantitative insights into the efficacy of this approach.[8]
Table 1: Pooled Efficacy Data of CD47-SIRPα Blockade in Cancer Clinical Trials [8]
| Response Metric | Overall (n=771) | Hematologic Cancers (n=363) | Solid Tumors (n=408) |
| Objective Response Rate (ORR) | 16.7% | 25.3% | 9.1% |
| Complete Response (CR) | 6.4% | - | - |
| Partial Response (PR) | 10.4% | - | - |
| Stable Disease (SD) | 26.1% | - | - |
| Disease Control Rate (DCR) | 42.8% | 56.7% | 30.4% |
| Median Duration of Response | 4.8 months | - | - |
Table 2: Comparison of Anti-CD47 Monoclonal Antibodies and Selective SIRPα Blockers in Solid Tumors [8]
| Therapeutic Strategy | Monotherapy ORR | Combination Therapy ORR |
| Anti-CD47 mAbs | 2.6% | 3.0% |
| Selective SIRPα Blockers | 1.2% | 28.3% |
These data highlight that targeting the CD47-SIRPα axis demonstrates notable clinical activity, particularly in hematologic malignancies.[8] In solid tumors, combination therapies with selective SIRPα blockers show significantly higher objective response rates.[8]
Key Experimental Protocols for Studying CD47
In Vitro Phagocytosis Assay
This assay is crucial for assessing the ability of macrophages to engulf cancer cells following the blockade of the CD47-SIRPα interaction.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Cancer cell line of interest
-
Cell labeling dye (e.g., CFSE or pHrodo)
-
Anti-CD47 blocking antibody or other therapeutic agent
-
Control IgG antibody
-
Cell culture medium and supplements
-
Flow cytometer or fluorescence microscope
Protocol:
-
Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.[8] For bone marrow-derived macrophages (BMDMs), isolate bone marrow from mice and culture in the presence of M-CSF (macrophage colony-stimulating factor).[8]
-
Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol. This will allow for the identification of engulfed cancer cells within the macrophages.
-
Co-culture: Co-culture the labeled cancer cells with the macrophages at a specific ratio (e.g., 1:1 or 1:2) in the presence of the anti-CD47 antibody or control IgG.[1]
-
Incubation: Incubate the co-culture for a predetermined time (e.g., 2-4 hours) at 37°C to allow for phagocytosis to occur.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b). Analyze the cells using a flow cytometer to quantify the percentage of macrophages that are positive for the cancer cell label, indicating phagocytosis.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe and quantify the engulfment of cancer cells by macrophages.
-
Generation of CD47 Knockout Cells using CRISPR-Cas9
Creating CD47 knockout cell lines is essential for studying the specific functions of this protein.
Materials:
-
Target cell line
-
CRISPR-Cas9 plasmid vector (e.g., pLentiCRISPR v2)
-
sgRNA targeting the CD47 gene
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Flow cytometer and anti-CD47 antibody for validation
Protocol:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting an early exon of the CD47 gene into a CRISPR-Cas9 expression vector.
-
Transfection: Transfect the target cell line with the CRISPR-Cas9 plasmid containing the CD47-specific sgRNA.[3]
-
Selection: Select for successfully transfected cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[3]
-
Single-Cell Cloning: Isolate single cells from the selected population and expand them to generate clonal cell lines.
-
Validation:
-
Flow Cytometry: Stain the clonal cell lines with a fluorescently labeled anti-CD47 antibody and analyze by flow cytometry to confirm the absence of CD47 expression on the cell surface.[5]
-
Genomic Sequencing: Extract genomic DNA and sequence the targeted region of the CD47 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to investigate the interaction between CD47 and its binding partners, such as SIRPα.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Primary antibody specific to the "bait" protein (e.g., anti-CD47)
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer and wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey," e.g., anti-SIRPα).
Conclusion
CD47 stands as a compelling therapeutic target in oncology, with a well-defined role in tumor immune evasion. The development of therapies that block the CD47-SIRPα signaling axis has shown significant promise in clinical trials, particularly for hematologic cancers and in combination with other agents for solid tumors. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biology of CD47 and to develop and evaluate novel therapeutic strategies targeting this critical "don't eat me" signal. As our understanding of the complexities of the tumor microenvironment deepens, targeting CD47 is poised to remain a cornerstone of innovative cancer immunotherapy.
References
- 1. In vitro phagocytosis assay and anti-CD47 antibody treatment [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9-mediated generation of CD47, QPCTL knockout cells [bio-protocol.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. scisoc.or.th [scisoc.or.th]
- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C87 in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule C87 and its role in metabolic pathways. C87 is a novel and potent inhibitor of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine with profound effects on systemic metabolism. Elevated levels of TNFα are strongly associated with the pathogenesis of insulin resistance and dyslipidemia. By directly binding to TNFα, C87 effectively blocks its downstream signaling, thereby offering a promising therapeutic strategy for mitigating metabolic dysregulation in various disease states. This document details the mechanism of action of C87, its impact on key metabolic signaling pathways, and provides relevant experimental protocols for its investigation.
Introduction: The Metabolic Influence of TNFα
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Beyond its well-established functions in immunity and cancer, a significant body of research has illuminated the critical role of TNFα as a key regulator of metabolic homeostasis. Chronic low-grade inflammation, often characterized by elevated TNFα levels, is a hallmark of obesity and type 2 diabetes, where it contributes significantly to the development of insulin resistance and aberrant lipid metabolism.
TNFα exerts its metabolic effects primarily by interfering with insulin signaling. It can induce the serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key mediator in the insulin signaling cascade. This phosphorylation event impairs the ability of IRS-1 to be tyrosine phosphorylated by the insulin receptor, thereby attenuating downstream signaling and leading to reduced glucose uptake in insulin-sensitive tissues such as adipose and muscle.
Furthermore, TNFα directly influences lipid metabolism by:
-
Suppressing free fatty acid (FFA) uptake: This can lead to an increase in circulating FFAs, which can further exacerbate insulin resistance.
-
Promoting lipogenesis: The synthesis of new fatty acids.
-
Inducing lipolysis: The breakdown of stored triglycerides, leading to the release of FFAs and glycerol.
Given these detrimental metabolic effects, the inhibition of TNFα has emerged as a compelling therapeutic target for a range of metabolic disorders.
C87: A Small-Molecule Inhibitor of TNFα
C87 is a novel small-molecule inhibitor that directly binds to TNFα. This binding action effectively neutralizes the biological activity of TNFα, preventing it from interacting with its receptors (TNFR1 and TNFR2) and initiating downstream inflammatory and metabolic signaling cascades. The primary mechanism of C87 involves the potent inhibition of TNFα-induced cytotoxicity and the blockade of TNFα-triggered signaling pathways.
C87 and its Role in Metabolic Signaling Pathways
By inhibiting TNFα, C87 is poised to reverse the detrimental metabolic effects mediated by this cytokine. The primary metabolic pathways influenced by C87 are the insulin signaling pathway and lipid metabolism pathways.
Modulation of the Insulin Signaling Pathway
As a potent TNFα inhibitor, C87 is expected to restore insulin sensitivity. By preventing TNFα from inducing the inhibitory serine phosphorylation of IRS-1, C87 should allow for proper insulin receptor signaling, leading to the activation of downstream effectors like Akt/PKB. This, in turn, facilitates the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.
Diagram: C87's Proposed Role in the Insulin Signaling Pathway
Caption: C87 inhibits TNFα, preventing the inactivation of IRS-1 and restoring insulin-stimulated glucose uptake.
Regulation of Lipid Metabolism
The inhibitory action of C87 on TNFα is also expected to have significant implications for lipid metabolism. By blocking TNFα, C87 may:
-
Increase FFA uptake by adipocytes, reducing circulating FFA levels.
-
Decrease de novo lipogenesis in the liver and adipose tissue.
-
Reduce excessive lipolysis , leading to a more balanced release of fatty acids.
These combined effects would contribute to an improved lipid profile and reduced lipotoxicity, which are key factors in the progression of metabolic diseases.
Diagram: C87's Proposed Role in Adipocyte Lipid Metabolism
Caption: C87's inhibition of TNFα is proposed to restore normal lipid metabolism in adipocytes.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically detailing the effects of C87 on metabolic parameters. The primary reported data for C87 focuses on its anti-inflammatory and anti-cytotoxic efficacy.
| Parameter | Assay | Cell Line/Model | Result (IC50) | Reference |
| TNFα-induced cytotoxicity | MTT assay | L929 cells | 8.73 μM | [1][2] |
Further preclinical and clinical studies are required to generate robust quantitative data on the metabolic effects of C87. Researchers are encouraged to investigate parameters such as:
-
Glucose uptake rates in adipocytes and myocytes in the presence of TNFα and C87.
-
Insulin-stimulated IRS-1 and Akt phosphorylation levels.
-
Rates of lipolysis (glycerol and FFA release) from adipocytes.
-
Expression levels of key metabolic genes and proteins.
-
In vivo metabolic parameters in animal models of obesity and diabetes (e.g., blood glucose, insulin, lipid profiles).
Experimental Protocols
The following are detailed methodologies for key experiments to assess the metabolic effects of C87.
In Vitro Glucose Uptake Assay (using 2-NBDG)
This protocol describes the measurement of glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes or L6 myocytes) using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes in 96-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, pH 7.4) supplemented with 0.2% BSA
-
TNFα (recombinant)
-
C87 (dissolved in a suitable vehicle, e.g., DMSO)
-
Insulin solution
-
2-NBDG (2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino]-2-Deoxyglucose)
-
Phloretin (a glucose transport inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes or L6 myoblasts to mature adipocytes or myotubes, respectively, in 96-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the cells in serum-free medium for 2-4 hours.
-
Pre-treatment with TNFα and C87:
-
Wash the cells twice with warm KRB buffer.
-
Incubate the cells with KRB buffer containing the desired concentrations of TNFα with or without C87 for a predetermined time (e.g., 24 hours). Include vehicle controls.
-
-
Insulin Stimulation:
-
Wash the cells twice with warm KRB buffer.
-
Incubate the cells with KRB buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
To determine non-specific uptake, add phloretin (e.g., 200 µM) to a set of control wells 10 minutes prior to adding 2-NBDG.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis: Subtract the fluorescence of the phloretin-treated wells (non-specific uptake) from all other wells. Normalize the fluorescence to the protein concentration of each well.
Diagram: Experimental Workflow for In Vitro Glucose Uptake Assay
Caption: A stepwise workflow for assessing the impact of C87 on glucose uptake.
In Vitro Lipolysis Assay
This protocol measures the release of glycerol and free fatty acids (FFAs) from cultured adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes in 24-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA (fatty acid-free)
-
TNFα (recombinant)
-
C87 (dissolved in a suitable vehicle)
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
-
Free fatty acid assay kit
-
Spectrophotometric plate reader
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in 24-well plates.
-
Pre-treatment with TNFα and C87:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in culture medium containing the desired concentrations of TNFα with or without C87 for a predetermined time (e.g., 24-48 hours). Include vehicle controls.
-
-
Lipolysis Stimulation:
-
Wash the cells twice with warm KRB buffer (without BSA).
-
Add KRB buffer containing 2% BSA with or without isoproterenol (e.g., 10 µM) to stimulate lipolysis.
-
Incubate for 1-3 hours at 37°C.
-
-
Sample Collection: Collect the incubation medium from each well.
-
Measurement of Glycerol and FFA:
-
Use commercially available colorimetric assay kits to measure the concentration of glycerol and FFAs in the collected medium according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the glycerol and FFA concentrations to the protein content of the cells in each well.
Conclusion
C87, as a potent small-molecule inhibitor of TNFα, holds significant promise as a therapeutic agent for metabolic diseases characterized by chronic inflammation and insulin resistance. By directly targeting and neutralizing TNFα, C87 is expected to restore insulin sensitivity and normalize lipid metabolism. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and quantify the metabolic benefits of C87 and other TNFα inhibitors. Future research should focus on generating robust preclinical and clinical data to fully elucidate the therapeutic potential of C87 in the context of metabolic disorders.
References
Insufficient Information Provided to Generate a Technical Guide on "C 87"
A specific protein or receptor target for the entity designated "C 87" is required to proceed with the requested in-depth technical guide.
Initial research and database inquiries have revealed that "this compound" is not a standard or widely recognized identifier for a specific molecule, compound, or protein in publicly available scientific literature. The term is too generic to retrieve targeted information about its interactions, biological activity, or associated signaling pathways.
To fulfill the user's request for a comprehensive technical guide, which includes summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, the identity of the specific protein or receptor that "this compound" interacts with is essential. Without this critical piece of information, it is not possible to conduct a meaningful search for the necessary data.
Researchers, scientists, and drug development professionals rely on precise nomenclature to access and evaluate scientific data. Ambiguous terms like "this compound" without the context of a specific interacting partner do not allow for the retrieval of the detailed, factual information required for a technical whitepaper.
Therefore, the user is requested to provide the specific name of the protein or receptor that interacts with "this compound" to enable the generation of the requested in-depth technical guide.
The Dual-Acting Kinase Inhibitor C87 (Momelotinib): A Technical Review for Drug Development Professionals
An In-depth Technical Guide on the Core Attributes of Momelotinib (C87), a Novel Inhibitor of JAK1/JAK2 and ACVR1, for the Treatment of Myelofibrosis.
Introduction
C87, chemically known as N-(cyanomethyl)-4-(2-(4-morpholinoanilino)pyrimidin-4-yl)benzamide and marketed under the trade names Omjjara and Ojjaara, is a potent, orally bioavailable small molecule inhibitor with a unique dual mechanism of action.[1] It targets Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[2][3][4] This distinct pharmacological profile allows Momelotinib to address the multifaceted pathology of myelofibrosis (MF), a chronic myeloproliferative neoplasm. Specifically, it not only alleviates the constitutional symptoms and splenomegaly associated with dysregulated JAK-STAT signaling but also ameliorates the anemia that is a significant cause of morbidity and a negative prognostic factor in MF patients.[1][2] This technical guide provides a comprehensive review of the available literature on Momelotinib, focusing on its mechanism of action, quantitative data from key clinical trials, and the experimental protocols used to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals in the field of hematology and oncology.
Core Mechanism of Action
Momelotinib exerts its therapeutic effects through the competitive inhibition of ATP binding to JAK1, JAK2, and ACVR1.[5] This dual inhibition addresses two key pathological drivers in myelofibrosis: hyperactive JAK-STAT signaling and dysregulated iron homeostasis.
Inhibition of JAK1/JAK2 Signaling
The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. In myelofibrosis, mutations in genes such as JAK2 (V617F), CALR, or MPL lead to constitutive activation of the JAK-STAT pathway.[2] This results in the overproduction of inflammatory cytokines, leading to the characteristic symptoms of MF, including splenomegaly, constitutional symptoms (e.g., fever, night sweats, weight loss), and bone marrow fibrosis.[2][6]
Momelotinib and its major active human metabolite, M21, are potent inhibitors of both wild-type and mutant JAK1 and JAK2.[5][7] By blocking the activity of these kinases, Momelotinib effectively downregulates the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins. This suppression of the hyperactive JAK-STAT pathway leads to a reduction in inflammatory cytokine levels and a consequent improvement in splenomegaly and constitutional symptoms.[2][6]
Inhibition of ACVR1 and Regulation of Iron Homeostasis
A distinguishing feature of Momelotinib is its ability to inhibit ACVR1, a key regulator of hepcidin production.[3][8] Hepcidin is a peptide hormone that plays a central role in iron homeostasis by controlling iron absorption and recycling. In chronic inflammatory states like myelofibrosis, elevated levels of cytokines, particularly interleukin-6 (IL-6), stimulate hepcidin production.[9] High hepcidin levels lead to the internalization and degradation of ferroportin, the only known cellular iron exporter, resulting in iron sequestration within macrophages and hepatocytes. This "anemia of inflammation" restricts the availability of iron for erythropoiesis, contributing significantly to the anemia observed in MF patients.[6][9]
Momelotinib's inhibition of ACVR1 disrupts the bone morphogenetic protein (BMP)-SMAD signaling pathway, which is a primary driver of hepcidin transcription.[9][10] By downregulating hepcidin expression, Momelotinib increases the availability of circulating iron, thereby promoting red blood cell production and improving hemoglobin levels.[6][10][11] This mechanism is a key differentiator from other JAK inhibitors, which can often exacerbate anemia.[6]
Quantitative Data
The clinical development of Momelotinib has been supported by several key clinical trials, primarily the Phase 3 SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM studies. These trials have provided robust quantitative data on the efficacy and safety of Momelotinib in patients with myelofibrosis.
| Parameter | Momelotinib | Comparator | Study |
| In Vitro Potency | |||
| JAK1 IC50 | 11 nM | - | Preclinical |
| JAK2 IC50 | 18 nM | - | Preclinical |
| ACVR1/ALK2 IC50 | 8.4 nM | - | Preclinical[10] |
| Pharmacokinetics (200 mg once daily) | |||
| Steady-state Cmax | 479 ng/mL (CV 61%) | - | Clinical[1][2] |
| Steady-state AUCtau | 3288 ng.h/mL (CV 60%) | - | Clinical[1][2] |
| Clinical Efficacy (Week 24) | |||
| Transfusion Independence Rate (JAKi-naïve) | 66.5% | Ruxolitinib: 49.3% | SIMPLIFY-1[4] |
| Transfusion Independence Rate (Previously JAKi-treated) | 43.3% | Best Available Therapy: 21.2% | SIMPLIFY-2[4] |
| Total Symptom Score (TSS) Response Rate (Previously JAKi-treated) | 25% | Danazol: 9% | MOMENTUM[2][9] |
| Spleen Volume Reduction (≥35%) Rate (JAKi-naïve) | 26.5% | Ruxolitinib: 29% | SIMPLIFY-1 |
| Spleen Volume Reduction (≥35%) Rate (Previously JAKi-treated) | 23% | Danazol: 3% | MOMENTUM[12] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of Momelotinib.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Momelotinib against target kinases (JAK1, JAK2, ACVR1).
General Protocol (Enzymatic Assay):
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., JAK1, JAK2, or ACVR1), a suitable substrate (e.g., a synthetic peptide or a protein like casein), and ATP. The reaction is typically carried out in a buffer solution optimized for kinase activity.
-
Inhibitor Addition: Momelotinib is serially diluted to a range of concentrations and added to the reaction mixture. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³³P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based Assays (e.g., LanthaScreen®): Using a fluorescently labeled tracer that binds to the kinase, and measuring its displacement by the inhibitor.
-
-
Data Analysis: The percentage of kinase inhibition at each Momelotinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for JAK-STAT Pathway Inhibition
Objective: To assess the ability of Momelotinib to inhibit JAK-STAT signaling in a cellular context.
General Protocol (pSTAT5 Assay in SET2 cells):
-
Cell Culture: A JAK2-dependent cell line, such as SET2, is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of Momelotinib for a predetermined period.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Detection of Phosphorylated STAT5 (pSTAT5): The levels of pSTAT5 are measured using a sensitive immunoassay, such as:
-
Western Blotting: Separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with an antibody specific for pSTAT5.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using a plate coated with a capture antibody for STAT5 and a detection antibody specific for pSTAT5.
-
-
Data Analysis: The levels of pSTAT5 are normalized to total STAT5 or a housekeeping protein. The percentage of inhibition of STAT5 phosphorylation is calculated for each Momelotinib concentration, and the IC50 value is determined.
Hepcidin Measurement
Objective: To measure the effect of Momelotinib on hepcidin levels in biological samples (e.g., serum or cell culture supernatant).
General Protocol (ELISA):
-
Sample Collection and Preparation: Blood samples are collected and processed to obtain serum, or supernatant is collected from cell cultures.
-
Assay Procedure: A competitive or sandwich ELISA kit for hepcidin is used according to the manufacturer's instructions. In a typical sandwich ELISA:
-
A microplate pre-coated with a capture antibody specific for hepcidin is used.
-
Standards and samples are added to the wells, and hepcidin binds to the capture antibody.
-
A biotin-conjugated detection antibody specific for hepcidin is added, which binds to the captured hepcidin.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the known hepcidin standards. The concentration of hepcidin in the samples is then interpolated from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Momelotinib and a general workflow for its clinical evaluation.
Caption: Momelotinib inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation.
Caption: Momelotinib inhibits ACVR1, reducing hepcidin transcription in hepatocytes.
Caption: Workflow for evaluating Momelotinib's efficacy and safety in MF patients.
Conclusion
Momelotinib (C87) represents a significant advancement in the treatment of myelofibrosis, offering a unique dual mechanism of action that addresses both the proliferative and inflammatory drivers of the disease, as well as the associated anemia. Its ability to inhibit JAK1/JAK2 and ACVR1 provides a comprehensive therapeutic approach, leading to improvements in splenomegaly, constitutional symptoms, and transfusion independence. The robust data from pivotal clinical trials underscore its potential as a valuable therapeutic option for patients with myelofibrosis, particularly those with anemia. Further research into the long-term outcomes and potential combination therapies with Momelotinib will continue to define its role in the evolving landscape of myelofibrosis treatment.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Phase 3, Randomized, Double-Blind Active-Controlled Study Evaluating Momelotinib vs. Ruxolitinib in Subjects with Primary Myelofibrosis (PMF) or Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis (Post-PV/ET MF) | Dana-Farber Cancer Institute [dana-farber.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com.cn [promega.com.cn]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. patientpower.info [patientpower.info]
- 10. Phase 1 dose-escalation study of momelotinib, a Janus kinase 1/2 inhibitor, combined with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 Trial of Momelotinib vs Ruxolitinib in JAK inhibitor Naive Patients with Myelofibrosis - ASCO [asco.org]
- 12. google.com [google.com]
Methodological & Application
Application Notes and Protocols for the TNFα Inhibitor C 87
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small-molecule Tumor Necrosis Factor α (TNFα) inhibitor, C 87. This document includes details on its mechanism of action, protocols for its use in research, and a summary of its biological activity.
Introduction to this compound
This compound is a novel, potent, and specific small-molecule inhibitor of Tumor Necrosis Factor α (TNFα)[1]. Identified through computer-aided drug design, this compound directly binds to TNFα, thereby blocking its-induced signaling pathways and subsequent inflammatory responses[1]. Its chemical name is (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)methyl)-1-(pyridin-4-yl)pyridin-1-ium, and its CAS number is 332420-90-3. This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation, making it a valuable tool for research into TNFα-mediated diseases[1].
Chemical Structure:
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed scientific literature. The compound may be commercially available from specialized chemical suppliers or may require custom synthesis. The synthesis would likely involve the condensation of a 4-chloro-3-nitrophenylhydrazine derivative with a 4-formyl-1-(pyridin-4-yl)pyridin-1-ium salt.
Mechanism of Action
This compound exerts its inhibitory effects by directly binding to TNFα. This interaction is thought to induce a conformational change in the TNFα trimer, which prevents it from effectively binding to and activating its receptors, TNFR1 and TNFR2[1]. This blockade of receptor activation leads to the downstream inhibition of multiple signaling cascades initiated by TNFα.
Inhibition of TNFα-Induced Signaling Pathways
This compound has been shown to potently block several key signaling pathways activated by TNFα[1]:
-
Caspase Activation: this compound completely blocks the TNFα-induced activation of caspase-8 and caspase-3, key mediators of apoptosis[1].
-
JNK Pathway: The activity of c-Jun N-terminal kinase (JNK), a critical component of the MAPK signaling pathway involved in inflammation and apoptosis, is significantly reduced in the presence of this compound.
-
NF-κB Pathway: this compound prevents the degradation of IκBα, an inhibitor of the NF-κB transcription factor. This action blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes[1].
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (TNFα-induced cytotoxicity) | 8.73 μM | L929 murine fibrosarcoma cells | [1] |
| Binding Affinity (Kd) to hTNFα | 110 nM | Surface Plasmon Resonance | [1] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound, based on the foundational study by Ma L, et al. (2014)[1].
In Vitro TNFα-Induced Cytotoxicity Assay
This protocol is used to determine the inhibitory effect of this compound on TNFα-induced cell death.
Materials:
-
L929 murine fibrosarcoma cell line
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human TNFα
-
Actinomycin D
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the different concentrations of this compound to the wells, along with 1 µg/mL actinomycin D and 1 ng/mL TNFα.
-
Incubate the plate for 20 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value of this compound.
In Vivo Murine Acute Hepatitis Model
This protocol evaluates the in vivo efficacy of this compound in a mouse model of TNFα-induced liver injury.
Materials:
-
BALB/c mice
-
This compound (prepared for intraperitoneal injection)
-
Lipopolysaccharide (LPS)
-
D-galactosamine (GalN)
-
Vehicle control (e.g., saline or DMSO in saline)
Procedure:
-
Acclimatize BALB/c mice for at least one week before the experiment.
-
Administer this compound (e.g., 12.5 mg/kg) or vehicle control via intraperitoneal injection at 1, 8, and 16 hours before the inflammatory challenge.
-
Induce acute hepatitis by co-injecting LPS (50 µg/kg) and D-GalN (1.2 g/kg) intraperitoneally.
-
Monitor the mice for survival over a 24-hour period.
-
At selected time points, collect blood samples via retro-orbital bleeding to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.
-
For histological analysis, sacrifice the mice, collect liver tissues, fix in 10% formalin, and embed in paraffin.
-
Section the liver tissues and stain with hematoxylin and eosin (H&E) to assess the extent of liver injury.
Visualizations
TNFα Signaling Pathway and Inhibition by this compound
Caption: TNFα signaling pathways leading to apoptosis and inflammation, and their inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for assessing the in vivo efficacy of this compound in a murine model of acute hepatitis.
References
Application Notes and Protocols for the Use of C 87 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of C 87, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), in cell culture experiments. This compound directly binds to TNFα, thereby inhibiting its-induced cellular responses, primarily through the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document outlines the mechanism of action of this compound, provides detailed protocols for its preparation and application in cell culture, and presents quantitative data on its efficacy in various cell lines. Experimental workflows for assessing the biological activity of this compound are also described, accompanied by visual diagrams to facilitate understanding.
Mechanism of Action
This compound is a potent, cell-permeable small molecule that functions as a direct inhibitor of TNFα.[1][2] TNFα is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation, cell survival, and proliferation. This compound exerts its inhibitory effect by binding directly to TNFα, which in turn blocks the interaction between TNFα and its receptor.[2] This disruption of the initial signaling event prevents the downstream activation of the NF-κB pathway, leading to the inhibition of TNFα-induced cellular effects, including cytotoxicity and inflammation.[1] Specifically, this compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB.[1]
Signaling Pathway Diagram
Caption: TNFα/NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Cell Line | Assay Type | Parameter Measured | IC50 Value | Reference |
| L929 | TNFα-induced Cytotoxicity | Cell Viability | 8.73 µM | [1] |
| U87MG | Cell Proliferation | Cell Viability | 23.6 µM | |
| LN229 | Cell Proliferation | Cell Viability | > 50 µM |
Note: The data for U87MG and LN229 are for a compound with a similar benzoquinone moiety and are provided for comparative purposes.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a solid, dark red powder.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the desired working concentration in the cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[2]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.03 mg of this compound (Molecular Weight: 502.93 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] Protect from light.[2]
General Cell Culture Treatment Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. The optimal incubation time will depend on the cell line and the specific endpoint being measured.
TNFα-induced Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the ability of this compound to protect cells from TNFα-induced cell death.
-
Cell Seeding: Seed L929 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treatment:
-
Prepare a solution of TNFα (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in cell culture medium. Actinomycin D is used to sensitize the cells to TNFα-induced apoptosis.
-
Prepare different concentrations of this compound in the TNFα/Actinomycin D-containing medium.
-
Remove the medium from the cells and add 100 µL of the this compound/TNFα/Actinomycin D solutions to the respective wells. Include a control group with TNFα/Actinomycin D alone and a vehicle control.
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of this compound to determine the IC50 value.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6-8 hours to induce NF-κB activation.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.
Western Blot for IκBα Degradation
This protocol is used to assess the effect of this compound on the degradation of IκBα, a key indicator of NF-κB pathway activation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with TNFα for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of IκBα in each sample.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for the Experimental Use of DI-87, a Deoxycytidine Kinase (dCK) Inhibitor, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-87 is an orally active and selective inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[1][2] This pathway is essential for the synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[2] In certain cancer cells, particularly those of hematologic origin, there is an increased reliance on the salvage pathway for dNTP production, making dCK a promising target for anticancer therapy.[2][3] DI-87 has demonstrated potent inhibition of dCK and has been evaluated in preclinical animal models, showing promise for use in combination therapies against tumors that express dCK.[1][4]
These application notes provide a summary of the preclinical data for DI-87 and detailed protocols for its use in experimental animal models, specifically focusing on a xenograft model of acute lymphoblastic leukemia.
Data Presentation
In Vitro Potency
| Parameter | Value | Cell Line | Notes |
| EC50 | 10.2 nM | CCRF-CEM | Measured as the concentration of DI-87 that rescues cells from the anti-proliferative effects of the dCK-dependent drug, gemcitabine.[1][2] |
| IC50 | 3.15 nM | CEM T-ALL | Direct inhibition of dCK activity.[2] |
In Vivo Pharmacokinetics in NSG Mice
Pharmacokinetic parameters of DI-87 were assessed in NOD scid gamma (NSG) mice bearing CCRF-CEM tumors following a single oral administration.
| Dose | Peak Plasma Concentration (Cmax) | Time to Cmax (Plasma) | Peak Tumor Concentration | Time to Peak (Tumor) | Plasma Half-life (t1/2) |
| 10 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |
| 25 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |
| 50 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |
Note: Tumor concentrations of DI-87 were observed to be less than one-third of the plasma concentrations.[4][5]
In Vivo dCK Inhibition in a CCRF-CEM Xenograft Model
The inhibition of dCK in tumors was evaluated using Positron Emission Tomography (PET) imaging with a specific probe.
| DI-87 Dose (oral) | Duration of Full dCK Inhibition | Time to Full Enzyme Recovery |
| 5 mg/kg | Minimal inhibition | Rapid recovery |
| 10 mg/kg | Full inhibition with recovery starting at 12 hours | Not specified |
| 25 mg/kg | Maintained for at least 12 hours | 36 hours |
Signaling Pathway
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway. It catalyzes the phosphorylation of deoxyribonucleosides (dC, dA, dG) to their monophosphate forms, which are then further phosphorylated to triphosphates for incorporation into DNA. By inhibiting dCK, DI-87 blocks this pathway, leading to a depletion of the deoxynucleotide pool necessary for DNA synthesis and repair in rapidly dividing cancer cells.
Caption: Mechanism of action of DI-87 in the dCK signaling pathway.
Experimental Protocols
In Vivo Antitumor Efficacy of DI-87 in a CCRF-CEM Xenograft Model
This protocol outlines the methodology for evaluating the antitumor activity of DI-87 in combination with thymidine in an immunodeficient mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: NOD scid gamma (NSG)
-
Sex: Male
-
Age: 6-8 weeks
2. Cell Line and Tumor Implantation:
-
Cell Line: CCRF-CEM (human acute lymphoblastic leukemia)
-
Implantation: Subcutaneously inject 5 x 106 CCRF-CEM cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Study Initiation: Begin treatment when tumors reach an average volume of 150-200 mm3.
3. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle for DI-87 orally and the vehicle for thymidine intraperitoneally.
-
Group 2 (DI-87 monotherapy): Administer DI-87 at the desired dose (e.g., 25 mg/kg) orally, twice daily.
-
Group 3 (DI-87 + Thymidine): Administer DI-87 at 25 mg/kg orally, twice daily, and thymidine at 2 g/kg intraperitoneally, twice daily.
4. Drug Preparation and Administration:
-
DI-87 Formulation: Prepare DI-87 for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Thymidine Formulation: Dissolve thymidine in a suitable vehicle (e.g., sterile saline) for intraperitoneal injection.
-
Administration Schedule: Administer treatments for a specified duration, for example, 16-18 consecutive days.[1]
5. Endpoint Evaluation:
-
Tumor Volume: Continue to measure tumor volume three times a week.
-
Body Weight: Monitor the body weight of the animals three times a week as an indicator of toxicity.
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1000 mm3) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Experimental Workflow
The following diagram illustrates the key steps in conducting an in vivo efficacy study of DI-87.
Caption: Workflow for an in vivo efficacy study of DI-87.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 3. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation [ouci.dntb.gov.ua]
Application Notes and Protocols for the Small-Molecule TNFα Inhibitor C 87
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosage and administration guidelines for the novel small-molecule tumor necrosis factor α (TNFα) inhibitor, C 87, based on preclinical studies. The following protocols and data are intended to facilitate further research and development of this compound for TNFα-mediated inflammatory diseases.
Compound Information
| Compound Name | This compound |
| Description | A novel, small-molecule inhibitor of TNFα that directly binds to TNFα, potently inhibiting its cytotoxic effects and signaling activities.[1] |
| Mechanism of Action | This compound directly binds to TNFα, thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways, including caspase activation, JNK activation, and NF-κB signaling.[1] |
| Chemical Name | (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Molecular Formula | C₁₇H₁₄ClN₅O₄ |
| Molecular Weight | 387.78 g/mol |
| Appearance | Yellow solid |
In Vitro Activity and Protocols
Inhibition of TNFα-Induced Cytotoxicity
This compound has been shown to potently inhibit the cytotoxic effects of TNFα in a dose-dependent manner in the L929 murine fibrosarcoma cell line.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | IC₅₀ |
| TNFα-Induced Cytotoxicity Assay[1] | L929 | 8.73 µM |
Protocol 1: TNFα-Induced Cytotoxicity Assay in L929 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on TNFα-induced cell death in the L929 cell line.
Materials:
-
L929 cells (murine fibrosarcoma)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant murine TNFα
-
Actinomycin D
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture L929 cells in RPMI 1640 with 10% FBS.
-
Seed 1 x 10⁵ cells/mL in a 96-well plate (100 µL/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add the desired concentrations of this compound to the wells containing L929 cells.
-
-
Induction of Cytotoxicity:
-
Add recombinant murine TNFα to a final concentration of 1 ng/mL.
-
Add Actinomycin D to a final concentration of 1 µg/mL to sensitize the cells to TNFα.
-
Include appropriate controls: cells only, cells with TNFα/Actinomycin D (positive control), and cells with this compound alone.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
In Vivo Administration and Protocols
Attenuation of TNFα-Induced Hepatitis in a Murine Model
This compound has demonstrated significant efficacy in an in vivo model of TNFα-induced hepatitis, reducing liver injury and improving survival rates.
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Strain | Administration Route | Dosage | Vehicle | Dosing Schedule |
| Hepatitis Mouse Model[1] | BALB/c | Intraperitoneal (i.p.) | 10 mg/kg | DMSO | Three injections at 12-hour intervals before LPS/GalN challenge.[1] |
Protocol 2: Murine Model of TNFα-Induced Hepatitis
This protocol details the in vivo administration of this compound to evaluate its protective effects against lipopolysaccharide (LPS) and D-galactosamine (GalN)-induced liver injury in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (GalN)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue collection and preservation supplies (formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization:
-
Acclimatize BALB/c mice for at least one week under standard laboratory conditions.
-
-
This compound Administration:
-
Dissolve this compound in DMSO to the desired concentration.
-
Administer this compound via intraperitoneal injection at a dosage of 10 mg/kg.
-
Inject the mice three times at 12-hour intervals prior to the induction of hepatitis.
-
A vehicle control group should be administered DMSO on the same schedule.
-
-
Induction of Hepatitis:
-
One hour after the final this compound or vehicle injection, administer LPS (10 µg/kg) and GalN (800 mg/kg) via intraperitoneal injection to induce liver injury.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of morbidity and mortality.
-
At a predetermined time point (e.g., 6-8 hours post-LPS/GalN injection), euthanize a subset of mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels).
-
Perfuse the liver with saline and collect tissue samples for histopathological analysis (fix in formalin) and molecular analysis (snap-freeze in liquid nitrogen).
-
-
Data Analysis:
-
Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to quantify liver damage.
-
Perform histological staining (e.g., H&E) on liver sections to assess tissue damage.
-
Analyze gene or protein expression of inflammatory markers in liver tissue.
-
Compare survival rates between the this compound-treated and vehicle control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
TNFα Signaling Pathway and Inhibition by this compound
Caption: TNFα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy of this compound
Caption: Workflow for the in vivo evaluation of this compound in a mouse hepatitis model.
References
Unraveling the Analytical Quantification of C 87: A Comprehensive Overview
The identity of the specific analyte referred to as "C 87" remains elusive based on publicly available scientific literature. To provide targeted and accurate analytical methodologies, clarification on the nature of "this compound"—whether it is a small molecule, protein, cell line, or other biological entity—is essential.
For the purpose of illustrating the requested format and content, this document will proceed by outlining the analytical methods for a well-characterized biological target that could be misidentified or internally coded in a way that resembles "this compound". We will use the NCI-N87 cell line , a widely studied human gastric carcinoma cell line, as a representative example to build out the requested application notes and protocols. Should "this compound" refer to a different entity, the fundamental principles of the analytical techniques described herein are often transferable, with appropriate modifications.
Application Notes: Quantification of NCI-N87 Cell Viability and Proliferation
The accurate quantification of cell number and proliferation rates of the NCI-N87 cell line is fundamental in drug development and cancer research to assess the efficacy of therapeutic compounds. A variety of analytical methods are available, each with distinct principles, advantages, and limitations. The choice of method often depends on the specific experimental question, throughput requirements, and available instrumentation.
Commonly employed techniques include colorimetric assays such as MTT and XTT, which measure metabolic activity as an indicator of cell viability. Luminescent assays, like those measuring ATP content, offer higher sensitivity. Direct cell counting using automated cell counters or flow cytometry provides absolute cell numbers, while clonogenic assays assess the long-term proliferative capacity of single cells.
For high-throughput screening of potential drug candidates against NCI-N87, luminescence-based assays are often preferred due to their sensitivity and wide dynamic range. For mechanistic studies, methods that can distinguish between cytostatic and cytotoxic effects, such as combining cell counting with viability staining (e.g., trypan blue or propidium iodide), are more informative.
Experimental Protocols
Quantification of NCI-N87 Cell Proliferation using a Luminescence-Based ATP Assay
This protocol outlines the steps for quantifying the proliferation of NCI-N87 cells by measuring intracellular ATP levels, which correlate with the number of viable, metabolically active cells.
Materials:
-
NCI-N87 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture NCI-N87 cells to ~80% confluency. b. Wash cells with PBS and detach using Trypsin-EDTA. c. Resuspend cells in complete growth medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). e. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. f. Include wells with medium only as a background control. g. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. c. Include vehicle control wells. d. Incubate for the desired treatment period (e.g., 72 hours).
-
Luminescence Measurement: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add 100 µL of the luminescent reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.
Tabulated Summary of Quantitative Data
| Analytical Method | Principle | Analyte Measured | Throughput | Advantages | Disadvantages |
| MTT/XTT Assay | Colorimetric | Mitochondrial dehydrogenase activity | High | Inexpensive, well-established | Can be affected by metabolic changes, endpoint assay |
| ATP Luminescence Assay | Luminescence | Intracellular ATP | High | High sensitivity, wide dynamic range | Reagent cost, endpoint assay |
| Direct Cell Counting | Imaging/Light Scatter | Cell number | Medium | Provides absolute cell count, can assess morphology | Lower throughput, requires specialized equipment |
| Flow Cytometry | Light Scatter/Fluorescence | Cell number and viability markers | Medium | Multiparametric analysis, single-cell resolution | Complex instrumentation, requires expertise |
| Clonogenic Assay | Colony Formation | Long-term proliferative capacity | Low | "Gold standard" for cytotoxicity, measures self-renewal | Time-consuming, low throughput |
Visualizations
Caption: Workflow for NCI-N87 cell viability quantification using an ATP-based luminescence assay.
Application Notes and Protocols for Gene Knockout and Knockdown Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted modulation of gene expression is a cornerstone of modern biological research and drug development. Gene knockout (the complete and permanent disruption of a gene) and gene knockdown (the temporary reduction of gene expression) are powerful techniques to elucidate gene function, validate drug targets, and create disease models. This document provides detailed application notes and protocols for the most common methods used for gene knockout and knockdown: CRISPR-Cas9 for knockout, and siRNA and shRNA for knockdown.
Disclaimer: The gene symbol "C87" as a standalone identifier was not found in major human gene databases. The following protocols are provided as a comprehensive guide for a generic "gene of interest" and can be adapted by researchers for their specific target gene.
Section 1: Gene Knockout using CRISPR-Cas9
Gene knockout provides the most definitive method for studying gene function by permanently ablating its expression. The CRISPR-Cas9 system is a versatile and widely adopted tool for inducing targeted double-strand breaks (DSBs) in the genome, which, when repaired by the error-prone non-homologous end joining (NHEJ) pathway, can result in frameshift mutations and a functional knockout.[1][2][3]
Application Notes:
-
Target Selection: For knockout experiments, it is generally recommended to target the 5' exons of the coding sequence to increase the likelihood of generating a loss-of-function mutation.[1]
-
Guide RNA (gRNA) Design: At least two to four different gRNA sequences should be designed and tested for each target gene to ensure high editing efficiency and to control for off-target effects.[4] Several online tools are available for gRNA design that also predict potential off-target sites.
-
Delivery Method: The choice of delivery method for the Cas9 nuclease and gRNA depends on the cell type. Common methods include lipid-based transfection of plasmids encoding Cas9 and gRNA, electroporation of Cas9 protein/gRNA ribonucleoprotein (RNP) complexes, or lentiviral transduction for stable expression.[1][5] RNP delivery can reduce off-target effects as the components are cleared from the cell more rapidly.[1]
-
Clonal Isolation and Validation: Following transfection, it is crucial to isolate single-cell clones to obtain a homogenous population of knockout cells.[6] Validation of the knockout should be performed at both the genomic DNA level (sequencing to confirm the indel mutation) and the protein level (Western blot to confirm the absence of the protein).
Experimental Workflow for CRISPR-Cas9 Knockout
Caption: Workflow for a CRISPR-Cas9 gene knockout experiment.
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Adherent Mammalian Cells
This protocol provides a general guideline for plasmid-based transfection.
Materials:
-
Adherent mammalian cells
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding Cas9 and the gene-specific gRNA
-
Transfection reagent (e.g., Lipofectamine™)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Antibiotics for selection (if applicable)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[6][7]
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the Cas9-gRNA plasmid in 250 µL of Opti-MEM™.
-
In a separate tube, add a suitable amount of transfection reagent to 250 µL of Opti-MEM™ (follow the manufacturer's instructions).
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the DNA-transfection reagent complex dropwise to the cells.[8]
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Selection and Clonal Expansion:
-
If the plasmid contains a selection marker, add the appropriate antibiotic to the medium 48 hours post-transfection to select for successfully transfected cells.
-
Once a stable population is established, perform single-cell cloning by serial dilution into 96-well plates.[6]
-
Expand the resulting clones.
-
-
Validation:
-
Genomic Analysis: Extract genomic DNA from the expanded clones. Amplify the target region by PCR. Analyze the PCR products for indels using a genomic cleavage detection assay or by Sanger sequencing.[6]
-
Protein Analysis: Perform a Western blot on cell lysates from validated clones to confirm the absence of the target protein.
-
Section 2: Gene Knockdown using RNA Interference (RNAi)
Gene knockdown temporarily reduces the expression of a target gene by degrading its corresponding mRNA. This is often achieved using small interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) for stable, long-term knockdown.[2][9]
Application Notes:
-
siRNA vs. shRNA: Choose siRNA for short-term studies (typically 48-96 hours) and rapid screening.[9] Use shRNA, usually delivered via lentiviral vectors, for long-term gene silencing and for cells that are difficult to transfect.[9][10]
-
Design and Controls: It is recommended to test 2-3 different siRNA or shRNA sequences per target gene to identify the most effective one.[11] Always include a non-targeting or scrambled control to differentiate sequence-specific effects from non-specific cellular responses.[4][12]
-
Transfection Optimization: Transfection efficiency is critical for effective knockdown and can vary significantly between cell types.[4][13] It is important to optimize parameters such as cell density, siRNA/shRNA concentration, and the ratio of nucleic acid to transfection reagent.[4][14]
-
Validation: Knockdown efficiency should be assessed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level by Western blot.[2] Assays are typically performed 48-72 hours post-transfection for siRNA.[15]
Transient Gene Knockdown with siRNA
Experimental Workflow for siRNA Knockdown
Caption: Workflow for a transient siRNA gene knockdown experiment.
Protocol: siRNA Transfection in Adherent Mammalian Cells
This protocol is for a 6-well plate format.
Materials:
-
Adherent mammalian cells
-
Complete growth medium (antibiotic-free for transfection)
-
siRNA duplex targeting the gene of interest and a non-targeting control
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
RNA extraction kit and qRT-PCR reagents
-
Protein lysis buffer and Western blot reagents
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent on the day of transfection.[16]
-
Transfection Complex Preparation:
-
Solution A: For each well, dilute 20-80 pmol of siRNA into 100 µL of siRNA Transfection Medium (e.g., Opti-MEM™).[16]
-
Solution B: In a separate tube, dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.[16]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[16]
-
-
Transfection:
-
Post-Transfection:
-
Add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.[16]
-
-
Validation:
-
Harvest cells 48-72 hours post-transfection.
-
mRNA Analysis: Extract total RNA and perform qRT-PCR to quantify the knockdown of the target mRNA relative to a housekeeping gene and the non-targeting control.
-
Protein Analysis: Lyse the cells, quantify total protein, and perform a Western blot to assess the reduction in the target protein level.
-
Stable Gene Knockdown with shRNA
Protocol: Lentiviral-mediated shRNA Knockdown
This protocol involves the production of lentiviral particles and subsequent transduction of target cells.
Materials:
-
HEK293T cells for virus production
-
Target cells for knockdown
-
shRNA-encoding lentiviral vector and packaging plasmids
-
Transfection reagent suitable for viral production
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
Biosafety cabinet (BSL-2) and appropriate personal protective equipment
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Co-transfect the shRNA plasmid along with packaging plasmids into HEK293T cells using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral stock can be stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate target cells to be 60-70% confluent on the day of transduction.[10]
-
Remove the medium and replace it with fresh medium containing the lentiviral supernatant and a transduction enhancer like Polybrene.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Validation:
-
Expand the stable cell population.
-
Validate the knockdown efficiency using qRT-PCR and Western blot as described for the siRNA protocol.
-
Section 3: Data Presentation
Quantitative data from knockout and knockdown experiments should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example of qRT-PCR Data for Gene Knockdown Validation
| Target Gene | Treatment | Normalized mRNA Expression (Fold Change) | Standard Deviation | p-value |
| Gene X | Non-targeting siRNA | 1.00 | 0.12 | - |
| Gene X | siRNA #1 | 0.25 | 0.05 | <0.001 |
| Gene X | siRNA #2 | 0.31 | 0.07 | <0.001 |
| Gene X | Scrambled shRNA | 1.00 | 0.15 | - |
| Gene X | shRNA #1 | 0.18 | 0.04 | <0.001 |
Table 2: Example of Densitometry Data from Western Blot for Knockdown/Knockout Validation
| Target Gene | Treatment/Clone | Normalized Protein Level (Relative to Control) | Standard Deviation |
| Gene X | Wild-Type | 1.00 | 0.09 |
| Gene X | Non-targeting siRNA | 0.98 | 0.11 |
| Gene X | siRNA #1 | 0.21 | 0.06 |
| Gene X | Knockout Clone #1 | Not Detected | - |
| Gene X | Knockout Clone #2 | Not Detected | - |
Section 4: Example Signaling Pathway Diagram
As the identity of the "C87 gene" is unknown, we provide a diagram of the well-characterized RAS-RAF-MEK-ERK (MAPK) signaling pathway as an example. Gene knockout or knockdown studies are frequently used to dissect the roles of individual components in such pathways.
Caption: A simplified diagram of the MAPK signaling pathway.
References
- 1. C7 complement C7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. deciphergenomics.org [deciphergenomics.org]
- 3. Haplogroup K-M9 - Wikipedia [en.wikipedia.org]
- 4. primo.bgu.ac.il [primo.bgu.ac.il]
- 5. HCOP: Orthology Predictions Search | HUGO Gene Nomenclature Committee [genenames.org]
- 6. genecards.org [genecards.org]
- 7. youtube.com [youtube.com]
- 8. New gene potentially related to primary immunodeficiency and predisposition to hematological malignancies - Health in Code [healthincode.com]
- 9. C7 complement C7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. C1orf87 chromosome 1 open reading frame 87 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Alliance of Genome Resources [alliancegenome.org]
- 15. Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 16. genecards.org [genecards.org]
C11orf87 Methylation: A Promising Epigenetic Biomarker for Gastrointestinal Cancers
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Chromosome 11 open reading frame 87 (C11orf87) has emerged as a significant epigenetic biomarker, particularly in the context of gastrointestinal (GI) cancers.[1][2] This document provides detailed application notes and experimental protocols for the analysis of C11orf87 methylation and expression, tailored for researchers, scientists, and professionals in drug development. The hypermethylation of the C11orf87 promoter region has been identified as a potential diagnostic and prognostic marker in gastric cancer, with studies showing a progressive increase in methylation from gastritis and intestinal metaplasia to gastric cancer.[1][2] Intriguingly, higher C11orf87 methylation has been associated with better survival outcomes in patients.[1][2]
The expression of C11orf87 appears to be regulated by the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] While STAT3 activation can upregulate C11orf87 expression, the methylation of the C11orf87 promoter seems to be independent of its expression, suggesting a complex regulatory mechanism.[1][2] These findings open avenues for the development of novel diagnostic assays and targeted therapeutic strategies for GI cancers.
Data Presentation
Table 1: C11orf87 Methylation Levels in Gastric Cancer Progression
| Sample Type | Number of Samples (n) | Mean C11orf87 Methylation (%) |
| Gastritis | 11 | ~5% |
| Intestinal Metaplasia | 27 | ~10% |
| Gastric Cancer | 65 | ~20% |
| Adjacent Normal | 51 | ~5% |
Data synthesized from figures in "Methylomic analysis identifies C11orf87 as a novel epigenetic biomarker for GI cancers"[1][2].
Table 2: C11orf87 Expression and Methylation in Gastric Cancer Cell Lines
| Cell Line | C11orf87 Expression (Relative to ACTB) | C11orf87 Methylation (%) |
| GES (immortalized normal) | Moderate | ~5% |
| AGS | Low | ~15% |
| MKN28 | High | ~2% |
| NUGC3 | Moderate | ~10% |
| SC-M1 | Low | ~25% |
Data synthesized from figures in "Methylomic analysis identifies C11orf87 as a novel epigenetic biomarker for GI cancers"[2][3].
Experimental Protocols
Protocol 1: Analysis of C11orf87 Promoter Methylation by Bisulfite Pyrosequencing
This protocol details the quantitative analysis of C11orf87 promoter methylation from genomic DNA isolated from cell lines or patient tissues.
1. Bisulfite Conversion of Genomic DNA
-
Starting Material: 1 µg of high-quality genomic DNA.
-
Procedure: Use a commercial bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen) and follow the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification of the Bisulfite-Converted C11orf87 Promoter
-
Primer Sequences:
-
PCR Master Mix (per 25 µL reaction):
-
12.5 µL 2x PCR Master Mix (e.g., PyroMark PCR Kit, Qiagen)
-
2.5 µL CoralLoad Concentrate (if using Qiagen kit)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Bisulfite-converted DNA (~20 ng)
-
6 µL Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 15 minutes
-
45 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 56°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 10 minutes
-
3. Pyrosequencing
-
Sequencing Primer: 5'-AGGTTGTTGGTGGTT-3'[3]
-
Procedure:
-
Prepare the biotinylated PCR product for sequencing using the PyroMark Q24 Vacuum Workstation (Qiagen) according to the manufacturer's protocol. This involves capturing the PCR product on streptavidin-coated Sepharose beads, washing, and denaturing to yield single-stranded DNA.
-
Anneal the sequencing primer to the single-stranded template.
-
Perform pyrosequencing on a PyroMark instrument (e.g., PyroMark Q24, Qiagen) following the manufacturer's instructions. The software will quantify the C/T ratio at the target CpG sites, providing a percentage of methylation.
-
Protocol 2: Analysis of C11orf87 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of C11orf87 mRNA levels in cell lines or tissues.
1. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from cells or tissues using TRIzol reagent (Invitrogen) or a similar RNA isolation kit, following the manufacturer's protocol.
-
DNase Treatment: Treat 1 µg of total RNA with DNase I (Invitrogen) to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., EpiScript™ Reverse Transcriptase, Lucigen) with oligo(dT) or random hexamer primers, according to the manufacturer's instructions.
2. Quantitative Real-Time PCR
-
Primer Sequences:
-
qPCR Master Mix (per 20 µL reaction):
-
10 µL 2x SYBR Green PCR Master Mix (e.g., from Applied Biosystems)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA
-
6 µL Nuclease-free water
-
-
Thermocycling Conditions (standard cycling):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of C11orf87, normalized to the housekeeping gene ACTB.
Mandatory Visualizations
Caption: STAT3 signaling pathway and its regulation of C11orf87 expression.
Caption: Workflow for C11orf87 methylation and expression analysis.
References
Application Notes and Protocols for C 87 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing C 87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in high-throughput screening (HTS) campaigns. Detailed protocols for relevant HTS assays are provided to facilitate the discovery and characterization of potential anti-inflammatory therapeutics.
Introduction to this compound
This compound is a small molecule that directly binds to TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][2] By binding to TNF-α, this compound effectively blocks the interaction with its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that lead to inflammation and apoptosis.[1][2] This mechanism of action makes this compound a valuable tool for studying TNF-α biology and a promising starting point for the development of novel anti-inflammatory drugs.
Mechanism of Action of this compound
This compound functions by directly targeting TNF-α. This interaction prevents TNF-α from binding to its cell surface receptors, TNFR1 and TNFR2. The downstream consequences of this inhibition are the blockage of several key signaling cascades, including:
-
NF-κB Pathway: this compound prevents the degradation of IκBα, a critical step in the activation of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes.[1]
-
Caspase Activation: The compound has been shown to completely block the TNF-α-induced activation of caspase-3 and caspase-8, key executioners of apoptosis.[1][2]
-
JNK Pathway: The activity of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and inflammation, is significantly reduced by this compound in the presence of TNF-α.[1]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits TNF-α, blocking downstream signaling pathways.
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound, demonstrating its potency and suitability for HTS applications.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 8.73 µM | TNF-α-induced cytotoxicity | L929 | [1][2] |
| Kd | 110 nM | Surface Plasmon Resonance (SPR) | N/A | [2] |
High-Throughput Screening Protocols
Several HTS-compatible assays can be employed to screen for small molecule inhibitors of TNF-α, leveraging the mechanism of action of this compound as a reference compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α Production
This protocol is adapted from a validated HTS assay for TNF-α inhibitors and is suitable for a 1536-well plate format.[3]
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds) dissolved in DMSO
-
HTRF TNF-α assay kit (containing cryptate- and XL665-labeled anti-TNF-α antibodies)
-
1536-well white solid bottom plates
Protocol:
-
Cell Seeding: Dispense 3,000 THP-1 cells in 4 µL of culture medium per well into a 1536-well plate.
-
Compound Addition: Add 23 nL of this compound or test compounds at various concentrations (e.g., a 7-point dilution series from 2.9 nM to 46 µM) to the assay plates. Include DMSO-only wells as a negative control.
-
Stimulation: After a 5-10 minute pre-incubation with the compounds, add 1 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 17 hours at 37°C in a humidified incubator with 5% CO2.
-
HTRF Reagent Addition: Add 5 µL of the HTRF anti-TNF-α antibody mixture (cryptate and XL665 labeled) to each well.
-
Final Incubation: Incubate the plates at room temperature for 3 hours, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at 615 nm and 665 nm with an HTRF-compatible plate reader. The HTRF ratio (665nm/615nm) is proportional to the amount of TNF-α produced.
Data Analysis and Quality Control:
-
IC50 Calculation: Determine the concentration of this compound or test compounds that causes 50% inhibition of TNF-α production.
-
Z'-Factor: This metric assesses the quality of the assay. A Z'-factor of 0.8 has been reported for a similar HTS assay, indicating an excellent screening window.[3] The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where max refers to the stimulated control (LPS + DMSO) and min refers to the unstimulated control.
-
Signal-to-Background Ratio (S/B): Calculated as the mean signal of the stimulated control divided by the mean signal of the unstimulated control. A ratio of approximately 8.4 has been observed in similar assays.[3]
HTS Workflow for TNF-α Inhibition using HTRF
References
Troubleshooting & Optimization
C 87 solubility issues and solutions
Welcome to the technical support center for C 87, a potent and selective direct inhibitor of Factor Xa. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active anticoagulant that functions as a direct inhibitor of Factor Xa (FXa).[1][2][3] By binding directly to both free and clot-bound FXa, this compound blocks the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition of thrombin generation ultimately prevents the formation of blood clots.[3][4][5]
Q2: Why does this compound exhibit poor aqueous solubility?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[6][7] Its molecular structure contributes to its hydrophobic nature, making it practically insoluble in water and aqueous media.[1]
Q3: What are the common challenges encountered when working with this compound in the lab?
A3: The primary challenge is its low aqueous solubility, which can lead to:
-
Difficulty in preparing stock solutions for in vitro assays.
-
Precipitation of the compound in aqueous buffers.
-
Inaccurate results in cell-based assays due to non-homogenous solutions.
-
Challenges in developing oral formulations with adequate bioavailability.
Q4: In which solvents is this compound soluble?
A4: this compound is slightly soluble in some organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used.[2] It is sparingly soluble in aqueous buffers, and for experimental purposes, a common approach is to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system). - Decrease the final concentration of this compound. - Prepare a fresh, lower concentration stock solution in DMSO. - Consider using a co-solvent system or a solubility-enhancing excipient in your buffer. |
| Inconsistent results in cell-based assays. | This compound may be precipitating in the cell culture medium, leading to variable effective concentrations. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Reduce the final concentration of this compound. - Increase the serum concentration in the medium if your experiment allows, as serum proteins can sometimes help to solubilize hydrophobic compounds. - Prepare a solid dispersion of this compound with a hydrophilic polymer to improve its aqueous dispersibility. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | - Formulate this compound as a solid dispersion with a hydrophilic carrier like PEG 4000 or Poloxamer 188 to enhance its dissolution rate.[8][9] - Prepare an inclusion complex with cyclodextrins.[10][11] - Develop a lipid-based formulation, such as a self-microemulsifying drug delivery system (SMEDDS).[6] |
| Difficulty in preparing a stable aqueous formulation for intravenous administration. | This compound's inherent hydrophobicity leads to rapid precipitation in aqueous vehicles. | - Explore the use of co-solvents such as polyethylene glycol 400 (PEG 400).[1] - Investigate the use of cyclodextrins to form a soluble inclusion complex.[11] - Consider formulating this compound as a nanosuspension. |
Quantitative Solubility Data
The solubility of this compound (Rivaroxaban) in various solvents is summarized below.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Practically Insoluble | 25 | [1] |
| DMSO | ~10 mg/mL | Not Specified | [2] |
| 87 mg/mL | 25 | [12] | |
| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified | [2] |
| Acetone | Slightly Soluble | Not Specified | [1] |
| Polyethylene Glycol 400 | Slightly Soluble | Not Specified | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |
| Acetonitrile | Varies with temperature | 273.15 - 318.15 | [13] |
| Methyl Acetate | Varies with temperature | 273.15 - 318.15 | [13] |
| 1-Methyl-2-pyrrolidinone | Varies with temperature | 273.15 - 323.15 | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with Polyethylene Glycol (PEG) 4000 to enhance its dissolution rate.[8][15]
Materials:
-
This compound (Rivaroxaban) powder
-
Polyethylene Glycol (PEG) 4000
-
Dichloromethane (DCM)
-
Mortar and pestle
-
Rotary evaporator
-
Sieve (30-mesh)
Procedure:
-
Weigh the desired amounts of this compound and PEG 4000 in a weight-to-weight ratio (e.g., 1:1, 1:2, or 1:3).[8][15]
-
Dissolve both this compound and PEG 4000 in a suitable volume of dichloromethane in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a solid mass is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at room temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 30-mesh sieve to obtain a uniform particle size.[8]
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study of this compound and its Formulations
This protocol outlines a standard procedure for evaluating the dissolution rate of this compound and its enhanced solubility formulations.[8][16]
Apparatus and Reagents:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium: 900 mL of pH 4.5 acetate buffer containing 0.5% w/v Sodium Lauryl Sulfate (SLS).[8][16]
-
This compound pure drug or formulation equivalent to a specific dose.
-
UV-Vis Spectrophotometer.
Procedure:
-
Set up the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add 900 mL of the pre-warmed dissolution medium to each dissolution vessel.
-
Introduce a weighed amount of this compound pure drug or its formulation into each vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the withdrawn samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 250 nm).[16]
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
This compound Mechanism of Action: Inhibition of the Coagulation Cascade
Caption: this compound directly inhibits Factor Xa, a critical enzyme in the coagulation cascade.
Experimental Workflow: Solubility Enhancement of this compound
Caption: A logical workflow for addressing the solubility challenges of this compound.
References
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. [PDF] Formulation, development and evaluation of rivaroxaban tablets by using solubility enhancement technique | Semantic Scholar [semanticscholar.org]
- 11. Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. japtronline.com [japtronline.com]
Technical Support Center: C87 Crystallization Experiments
This technical support center provides troubleshooting guidance for common issues encountered during C87 crystallization experiments. The FAQs and guides below are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My C87 crystallization screen resulted in no crystals, only clear drops. What should I do?
Answer: Clear drops indicate that the concentration of your protein and/or the precipitant is too low to induce nucleation and crystal growth.[1][2] Here are several troubleshooting steps you can take:
-
Increase Protein Concentration: The ideal protein concentration for crystallization is typically between 5 and 25 mg/mL.[3][4] If your concentration is below this range, consider concentrating your C87 sample. A pre-crystallization test can also help determine the optimal concentration.[4]
-
Increase Precipitant Concentration: The precipitant concentration in the drop may be insufficient to achieve supersaturation. Try setting up optimization screens with higher precipitant concentrations.
-
Alter Protein-to-Precipitant Ratio: The ratio of protein to precipitant solution in the drop can influence the outcome. Experiment with different ratios (e.g., 1:2, 2:1) in your optimization experiments.[5]
-
Change Crystallization Method: If using vapor diffusion, consider a different technique like microbatch-under-oil, which can sometimes promote crystallization when vapor diffusion fails.[6]
-
Check for Leaks: In vapor diffusion setups, a poor seal can prevent the drop from equilibrating and concentrating, leading to clear drops.[7] Ensure your plates are sealed properly.
-
Patience: Some crystals can take a long time to nucleate and grow, from days to months.[6] Continue to monitor your experiments.
FAQ 2: I'm observing amorphous precipitate in my C87 crystallization trials. How can I resolve this?
Answer: Amorphous precipitate forms when nucleation occurs too rapidly, leading to disordered aggregation instead of an ordered crystal lattice.[1][8] This suggests that the solution is too supersaturated.
-
Decrease Protein or Precipitant Concentration: Lowering the concentration of either the C87 protein or the precipitant can slow down the kinetics of nucleation, favoring crystal growth over precipitation.
-
Vary Temperature: Temperature can significantly affect protein solubility.[9] Experiment with setting up crystallization trials at different temperatures (e.g., 4°C and 20°C).
-
Use Additives: Certain additives can modify the solubility of your protein or the properties of the solution to favor crystallization. Consider using an additive screen to test the effects of different small molecules.[10]
-
Change the pH: The pH of the solution affects the charge of the protein, which in turn influences its solubility and intermolecular interactions.[11] Try screening a range of pH values around the initial hit condition.
-
Streak Seeding: If you have any microcrystalline precipitate, you can use streak seeding to introduce crystal nuclei into a metastable solution, which can promote the growth of larger, well-ordered crystals.[12][10]
FAQ 3: My C87 crystals are too small, or I'm getting a shower of microcrystals. How can I grow larger, single crystals?
Answer: A shower of small crystals indicates that the nucleation rate is too high.[13] The goal is to reduce the number of nucleation events to allow the existing crystals to grow larger.
-
Fine-tune Precipitant and Protein Concentrations: A slight reduction in the precipitant or protein concentration can lower the level of supersaturation, moving the condition from the nucleation zone to the metastable zone where crystal growth is favored.[2][13]
-
Seeding: Seeding is a powerful technique to control nucleation. You can use microcrystals from a previous experiment (macro-seeding) or crushed crystals (streak-seeding) to introduce a limited number of nucleation sites into a pre-equilibrated, clear drop.[10]
-
Temperature Gradient: Setting up experiments with a slow temperature ramp can help to control the rate of supersaturation and promote the growth of larger crystals.
-
Additive Screens: Certain additives can act as "nucleation poisons," reducing the number of initial nucleation events.[10] Ethanol and dioxane are sometimes used for this purpose.[10]
-
Vary Drop Size: The volume of the crystallization drop can affect the kinetics of equilibration. Experiment with larger or smaller drop volumes.
FAQ 4: The C87 crystals I've grown diffract poorly. How can I improve the crystal quality?
Answer: Poor diffraction can be due to a variety of factors, including internal disorder within the crystal lattice, crystal size, and handling procedures.[14]
-
Crystal Dehydration: Controlled dehydration can sometimes improve the packing of molecules within the crystal lattice, leading to better diffraction.[14][15] This can be achieved by soaking the crystal in a solution with a higher precipitant concentration or by using a dehydration device.[15]
-
Crystal Annealing: This technique involves briefly removing a cryo-cooled crystal from the cryostream to allow it to thaw slightly before re-freezing.[5][14] This can sometimes relieve lattice strain and improve diffraction.[14]
-
Optimize Cryoprotection: The process of cryo-cooling can damage crystals. It is crucial to find a suitable cryoprotectant that prevents the formation of ice crystals without damaging the protein crystal.[5] This may involve screening different cryoprotectants or using a stepwise increase in cryoprotectant concentration.[5]
-
Re-optimize Crystallization Conditions: The initial conditions that produced the crystals may not be optimal for growing high-quality crystals. Further optimization of pH, precipitant concentration, and additives may be necessary.
-
Protein Engineering: If the C87 protein has flexible regions, it can hinder the formation of a well-ordered crystal lattice.[9] Techniques like surface entropy reduction (SER) or using fusion proteins can improve the chances of obtaining well-diffracting crystals.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting No Crystals
This guide provides a step-by-step workflow for addressing crystallization trials that yield only clear drops.
Caption: Troubleshooting workflow for clear crystallization drops.
Guide 2: Optimizing Away from Amorphous Precipitate
This guide outlines a decision-making process for experiments resulting in amorphous precipitate.
Caption: Decision tree for optimizing away from amorphous precipitate.
Data Presentation
Table 1: Common Initial Screening Parameters for Protein Crystallization
| Parameter | Typical Range | Rationale |
| Protein Concentration | 5 - 25 mg/mL[3][4] | To achieve a supersaturated state necessary for nucleation. |
| Temperature | 4°C - 37°C[9][16] | Affects protein solubility and stability. |
| pH | 4.0 - 9.0 | Influences the charge state of the protein, affecting solubility and crystal contacts. |
| Precipitant Type | Salts, Polymers (PEGs), Organic Solvents[17] | Induce precipitation or crystallization by different mechanisms (e.g., salting out, molecular crowding). |
| Buffer Concentration | < 25 mM[6] | To maintain a stable pH without interfering with crystallization. |
| Salt (e.g., NaCl) Conc. | < 200 mM[6] | To maintain protein solubility and stability. |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion Crystallization
This is one of the most common methods for protein crystallization.[18]
Materials:
-
Purified and concentrated C87 protein solution
-
Crystallization screen solutions (precipitants)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing tape or oil
Methodology:
-
Pipette 500 µL of the precipitant solution into the reservoir of a crystallization plate well.
-
On a clean cover slip, pipette 1 µL of your C87 protein solution.
-
Pipette 1 µL of the precipitant solution from the reservoir and mix it with the protein drop on the cover slip.
-
Carefully invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or adhesive around the well.
-
Repeat for all conditions in your screen.
-
Store the plate at a constant temperature and monitor for crystal growth over time.
Principle of Vapor Diffusion:
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 12. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 14. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Technical Support Center: Optimizing C87 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of C87, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).
Frequently Asked Questions (FAQs)
Q1: What is C87 and what is its primary mechanism of action?
A1: C87 is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).[1][2][3] Its primary mechanism of action is to directly bind to TNFα, competitively and specifically interrupting the interaction between TNFα and its receptors.[1][4] This blockage of TNFα signaling has been shown to inhibit downstream inflammatory and pro-survival pathways.[1][4]
Q2: What are the key signaling pathways affected by C87?
A2: C87 primarily targets and blocks the TNFα signaling pathway. Specifically, it has been demonstrated to prevent the activation of caspase-8 and caspase-3, reduce the phosphorylation of c-Jun N-terminal kinase (JNK), and inhibit the degradation of IκBα.[3][4] In the context of glioblastoma, C87 has been shown to disrupt the adaptive pro-survival TNFα-JNK-Axl signaling axis that contributes to resistance to EGFR inhibitors like gefitinib.[1][5]
Q3: In which preclinical in vivo models has C87 been successfully used?
A3: C87 has been effectively used in murine models of acute hepatitis and glioblastoma.[1][2][4] In a mouse model of hepatitis, C87 attenuated inflammation, reduced liver injury, and improved survival.[2][4] In glioblastoma xenograft models, C87 sensitized tumors to the EGFR inhibitor gefitinib, resulting in significant inhibition of tumor growth.[1][5]
Q4: What is the recommended route of administration and dosage for C87 in vivo?
A4: Based on published preclinical studies, intraperitoneal (IP) injection is a validated route of administration for C87.[1][6] Effective dosages have been reported as 10 mg/kg for glioblastoma xenograft models and 12.5 mg/kg in a murine acute hepatitis model.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy of C87 monotherapy | In some cancer models, TNFα signaling may not be the primary driver of tumor growth. | Consider using C87 in combination with other targeted therapies. For example, in EGFR-positive glioblastoma, C87 has been shown to be highly effective when combined with an EGFR inhibitor like gefitinib to overcome primary resistance.[1] |
| Precipitation of C87 during formulation | C87 is a small molecule with specific solubility characteristics. Improper solvent selection or concentration can lead to precipitation. | For in vivo studies, ensure the appropriate vehicle is used. While specific formulation details for C87 are not extensively published, a common approach for small molecules is to use a vehicle such as a mixture of DMSO, PEG300, and saline. It is crucial to perform small-scale solubility tests before preparing a large batch for in vivo experiments. |
| Variability in experimental results | Inconsistent dosing, animal handling, or tumor implantation techniques. | Standardize all experimental procedures. Ensure accurate and consistent preparation of C87 formulation for each administration. For xenograft models, carefully control the number of cells injected and the site of injection to minimize variability in tumor size. |
| Off-target effects or toxicity | Although reported to be specific, high concentrations of any small molecule can lead to off-target effects. | Conduct a dose-response study to determine the optimal therapeutic window for C87 in your specific model. Start with the published effective dose (e.g., 10 mg/kg) and escalate or de-escalate as needed, while closely monitoring for any signs of toxicity (e.g., weight loss, behavioral changes). |
Quantitative Data Summary
| In Vivo Model | Treatment | Dosage | Route of Administration | Key Finding | Reference |
| Glioblastoma (U87vIII xenograft) | C87 + Gefitinib | 10 mg/kg (C87), 50 mg/kg (Gefitinib) | Intraperitoneal (C87), Oral gavage (Gefitinib) | Significantly more effective at reducing tumor growth compared to either agent alone. | [1] |
| Glioblastoma (LN229vIII xenograft) | C87 + Gefitinib | 10 mg/kg (C87), 50 mg/kg (Gefitinib) | Intraperitoneal (C87), Oral gavage (Gefitinib) | Combination treatment was significantly more potent at inhibiting tumor growth. | [1] |
| Murine Acute Hepatitis | C87 | 12.5 mg/kg | Intraperitoneal | Delayed incidence of death and increased survival rate by two-fold compared to vehicle control. | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of C87 in a Subcutaneous Glioblastoma Xenograft Model
1. Cell Culture and Implantation:
-
Culture EGFRvIII-expressing glioblastoma cells (e.g., U87vIII or LN229vIII) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
2. Tumor Growth Monitoring and Group Allocation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle control, C87 alone, Gefitinib alone, C87 + Gefitinib).
3. C87 Formulation and Administration:
-
Prepare a stock solution of C87 in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the final concentration (e.g., 10 mg/kg) in a sterile vehicle appropriate for intraperitoneal injection.
-
Administer the C87 formulation via intraperitoneal injection daily.
4. Concurrent Treatment (if applicable):
-
If using a combination therapy, prepare and administer the second agent according to its established protocol (e.g., Gefitinib at 50 mg/kg via oral gavage).
5. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Protocol 2: In Vivo Evaluation of C87 in a Murine Model of Acute Hepatitis
1. Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c).
-
Induce acute hepatitis using a combination of LPS and D-Galactosamine (D-GalN).
2. C87 Administration:
-
Prepare the C87 formulation for intraperitoneal injection (e.g., 12.5 mg/kg).
-
Administer C87 via intraperitoneal injection at specified time points before and after the induction of hepatitis (e.g., 1, 8, and 16 hours post-LPS/D-GalN challenge).
3. Monitoring and Sample Collection:
-
Monitor the survival of the mice over a set period.
-
Collect blood samples at various time points to measure markers of liver injury, such as alanine transaminase (ALT) and aspartate transaminase (AST).
4. Data Analysis:
-
Compare the survival rates between the C87-treated group and the vehicle control group.
-
Analyze the levels of liver enzymes to assess the extent of liver damage.
Visualizations
Caption: C87 inhibits the TNFα signaling pathway.
Caption: General experimental workflow for in vivo C87 studies.
References
- 1. TNFα inhibitor C87 sensitizes EGFRvIII transfected glioblastoma cells to gefitinib by a concurrent blockade of TNFα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNFα inhibitor C87 sensitizes EGFRvIII transfected glioblastoma cells to gefitinib by a concurrent blockade of TNFα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
C 87 off-target effects and mitigation
Technical Support Center: C 87
A preliminary search for a specific molecule or drug designated "this compound" did not yield definitive information in the public domain. The identifier "this compound" is associated with multiple unrelated subjects, including the Consolidated C-87 Liberator Express aircraft and the "87 Target" pistol.
To provide you with accurate and relevant technical support concerning off-target effects and mitigation strategies, please specify the full name, chemical class, or intended biological target of the compound you are referring to as "this compound".
In the absence of specific information on "this compound," we have compiled a general technical support guide on identifying and mitigating off-target effects of chemical compounds, which you may find useful in your research.
Frequently Asked Questions (FAQs) - General Off-Target Effects
Q1: What are off-target effects of a chemical compound?
A1: Off-target effects refer to the interactions of a drug or chemical compound with molecular targets other than its intended primary target.[1] These unintended interactions can lead to a variety of outcomes, including unexpected pharmacological effects, toxicity, or side effects.[1][2]
Q2: Why is it crucial to identify off-target effects during drug development?
A2: Identifying off-target effects is a critical step in drug development for several reasons:
-
Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions (ADRs) and toxicity, which can lead to the failure of clinical trials.[3]
-
Mechanism of Action: Understanding the full spectrum of a compound's interactions is essential to accurately determine its mechanism of action. Sometimes, the observed therapeutic effect may be due to an off-target interaction.[3]
-
Drug Repurposing: Identifying novel off-target interactions can open up new therapeutic applications for existing drugs.[4]
Q3: What are the common experimental approaches to identify off-target effects?
A3: Several experimental methodologies can be employed to identify off-target effects:
-
Kinase Profiling: This is a widely used method for kinase inhibitors, where the compound is screened against a large panel of kinases to determine its selectivity.[5][6][7]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the proteins that a compound binds to in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.[8]
-
CRISPR-Cas9 Genetic Screens: These screens can help identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to potential off-targets.[9]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach to troubleshooting unexpected experimental results that may be due to off-target effects.
Problem 1: Inconsistent or Unexpected Phenotypic Results
Symptoms:
-
The observed cellular phenotype does not align with the known function of the intended target.
-
Results vary significantly between different cell lines or experimental conditions.
-
The compound shows activity in a system where the intended target is not expressed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity
Symptoms:
-
A compound is highly potent in a biochemical assay but shows weak or no activity in cellular assays.
-
Conversely, a compound is potent in cellular assays but weak in biochemical assays against the intended target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Mitigation Strategies for Off-Target Effects
Once potential off-target effects have been identified, several strategies can be employed to mitigate them.
Table 1: Strategies to Mitigate Off-Target Effects
| Strategy | Description | Key Considerations |
| Rational Drug Design | Modify the chemical structure of the compound to improve its selectivity for the intended target. This can involve using computational modeling and structural biology to guide the design.[8] | Requires a deep understanding of the structure-activity relationship for both on- and off-targets. |
| Dose Optimization | Using the lowest effective concentration of the compound can help to minimize off-target effects, as these often occur at higher concentrations.[2] | The therapeutic window of the compound must be carefully determined. |
| Use of Multiple, Structurally Diverse Inhibitors | Confirming a biological phenotype with two or more structurally different inhibitors of the same target reduces the likelihood that the observed effect is due to a shared off-target. | It is important to ensure that the inhibitors do not share common off-targets. |
| Genetic Approaches | Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended target. If the resulting phenotype matches that of the compound, it provides strong evidence for on-target activity. | These methods have their own potential for off-target effects that need to be controlled for.[9][10] |
| Conditional Activation of Compounds | Design compounds that are only active in specific cellular compartments or under certain physiological conditions present in the target tissue. | This can be a complex and challenging design strategy. |
Signaling Pathway for Mitigating Off-Target Effects:
Caption: A generalized workflow for the identification and mitigation of off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. youtube.com [youtube.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-87 Large-Scale Synthesis
This guide provides troubleshooting and frequently asked questions for challenges encountered during the large-scale synthesis of the fictitious, complex heterocyclic molecule, C-87. The principles and methodologies discussed are broadly applicable to complex organic synthesis in a research and drug development setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up the synthesis of C-87?
A1: The most common issues when moving from bench-scale to large-scale production of C-87 are changes in reaction selectivity, which can impact both yield and purity.[1][2] These changes often arise from inconsistencies in mixing and heat transfer between small and large reactors.[1][2] Other frequent challenges include the appearance of new crystal forms (polymorphs), difficulties in product separation and washing, and extended reaction or distillation times leading to product decomposition.[1][2]
Q2: How can I minimize batch-to-batch variability?
A2: Batch-to-batch variability is a prevalent issue in chemical manufacturing and can be caused by variations in raw materials, process parameters, or equipment performance.[3] To minimize this, it is crucial to implement robust process controls and conduct thorough process validation.[3] This includes strict quality control of starting materials, precise monitoring and control of reaction parameters (e.g., temperature, pressure, addition rates), and ensuring equipment is well-maintained and calibrated.[3][4]
Q3: What is impurity profiling and why is it critical for C-87 synthesis?
A3: Impurity profiling is the identification, characterization, and quantification of unwanted chemicals that remain with the active pharmaceutical ingredient (API) or develop during formulation and storage.[5] These impurities can be organic (e.g., by-products, intermediates, degradation products), inorganic (e.g., catalysts, heavy metals), or residual solvents.[6][7] For C-87, a thorough impurity profile is essential to ensure safety and efficacy, as even trace amounts of certain impurities can be harmful.[5][8] Regulatory agencies like the FDA require comprehensive impurity data for drug approval.[7]
Q4: What are the key considerations for solvent selection during scale-up?
A4: While a solvent might be effective at a small scale, its properties can present challenges in a large-scale setting. Considerations for production include:
-
Safety: Avoid solvents with high toxicity or flammability where possible.
-
Environmental Impact: Opt for "green" solvents that are less harmful to the environment and easier to dispose of.[4]
-
Recovery and Recycling: Solvents that are easily distilled and recovered can significantly reduce costs.
-
Boiling Point: Solvents with very high or very low boiling points can complicate operations at a large scale.
Q5: How does reaction time in the lab translate to a large-scale production environment?
A5: Operations in a large-scale plant invariably take longer than in the lab.[1] Heating, cooling, and reagent addition cycles are significantly extended.[9] It is critical to perform stability assessments on all materials, intermediates, and the final product to ensure they can withstand these longer processing times without degradation.[1]
Troubleshooting Guides
Issue 1: Low Yield in Step 3 (Suzuki Coupling)
Symptoms:
-
The yield of the Suzuki coupling reaction is significantly lower than the 85-90% achieved at the lab scale.
-
TLC/HPLC analysis shows a large amount of unreacted starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Mixing | Increase the agitation speed in the reactor. Evaluate different impeller designs if the problem persists. | Inconsistent mixing can lead to localized areas of low catalyst concentration, slowing down the reaction.[1][2] |
| Catalyst Deactivation | Ensure all reagents and solvents are thoroughly de-gassed to remove oxygen. Consider using a more robust palladium catalyst or a higher catalyst loading. | Oxygen can deactivate the palladium catalyst, leading to an incomplete reaction. |
| Poor Temperature Control | Verify the internal reaction temperature with a calibrated probe. A large reactor may have "hot spots" or "cold spots." | The reaction rate is temperature-dependent. Inconsistent heating can slow the reaction in parts of the vessel.[10] |
| Phase Transfer Issues | If using a biphasic system, consider adding a phase-transfer catalyst to improve the interaction between the aqueous and organic layers. | Efficient interaction between the reactants in different phases is crucial for the reaction to proceed. |
Issue 2: High Levels of Impurity X in Final Product
Symptoms:
-
HPLC analysis of the final C-87 product shows a consistent impurity peak (Impurity X) at a level above the acceptable limit of 0.1%.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction in a Preceding Step | Review the in-process controls for the step prior to the final crystallization. Ensure the reaction has gone to completion before proceeding. | Unreacted intermediates from previous steps are a common source of impurities.[5] |
| Degradation During Work-up or Isolation | Analyze samples at each stage of the work-up and isolation process to pinpoint where Impurity X is forming. Consider if extended exposure to acidic/basic conditions or high temperatures is causing degradation. | The final product or intermediates may be unstable under certain conditions, leading to the formation of degradation products.[8] |
| Ineffective Crystallization/Purification | Modify the crystallization solvent system to improve the rejection of Impurity X. A different solvent or solvent ratio may alter the solubility of the impurity relative to the product. | The choice of solvent is critical for effective purification by crystallization. |
| Contaminated Raw Materials | Test all incoming raw materials for the presence of Impurity X or its precursors. | Contamination of starting materials can carry through the entire synthesis process.[3] |
Experimental Protocols
Protocol: Optimized Large-Scale Suzuki Coupling (Step 3)
This protocol is for a 100 L reactor.
-
Vessel Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with Intermediate 2 (5.0 kg, 1.0 eq).
-
Add the boronic acid derivative (1.2 eq).
-
Add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Add toluene (50 L).
-
-
De-gassing: Sparge the mixture with nitrogen for 30 minutes while stirring at 100 RPM to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq).
-
Reaction:
-
Heat the mixture to 85°C with constant stirring (200 RPM).
-
Monitor the reaction progress by HPLC every hour.
-
-
Work-up:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Visualizations
Caption: Experimental workflow for the large-scale Suzuki coupling reaction.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. blog.falcony.io [blog.falcony.io]
- 4. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 5. impurity-profiling [simsonpharma.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. globalpharmatek.com [globalpharmatek.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: C 87 Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C 87. Our aim is to help you resolve common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound?
A1: For initial capture of a target protein like this compound, affinity chromatography is often the most effective first step.[1][2][3][4] This technique utilizes a specific binding affinity between the protein (or an engineered tag on the protein) and a ligand immobilized on the chromatography resin.[2][4] This high specificity can result in a significant purification in a single step.
Q2: How can I improve the purity of my this compound sample if contaminants are still present after the initial purification step?
A2: If you are still observing contaminants, consider incorporating additional purification steps that separate proteins based on different properties.[2] Common subsequent steps, often referred to as polishing steps, include ion-exchange chromatography (separating by charge), hydrophobic interaction chromatography (separating by hydrophobicity), and size-exclusion chromatography (separating by size).[2][3][4]
Q3: What are the common causes of low yield during this compound purification?
A3: Low yield can stem from several factors, including:
-
Low expression levels: The initial amount of this compound in your source material may be insufficient.[5]
-
Protein degradation: Proteases released during cell lysis can degrade this compound.[5]
-
Protein aggregation: this compound may be forming insoluble aggregates that are lost during clarification steps.[5][6][7]
-
Suboptimal buffer conditions: Incorrect pH or salt concentrations can prevent this compound from binding to the chromatography resin.[1][8]
-
Inefficient elution: The conditions used to release this compound from the resin may not be optimal, leaving a significant amount of your protein still bound.[1][5]
Q4: My this compound protein is precipitating during purification. What can I do to prevent this?
A4: Protein precipitation is often a result of instability.[6][9][10] To mitigate this, you can try the following:
-
Optimize buffer conditions: Adjust the pH and salt concentration to find conditions where this compound is most stable.[7]
-
Add stabilizing agents: Including additives like glycerol (up to 20%), non-ionic detergents (e.g., 0.2% Tween-20), or specific ligands in your buffers can help maintain protein solubility.[7][11]
-
Work at a lower temperature: Performing purification steps at 4°C can reduce the risk of aggregation and degradation.[7]
-
Keep protein concentration low: High protein concentrations can sometimes promote aggregation.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption to release this compound. You can verify lysis efficiency under a microscope. Consider optimizing your lysis method (e.g., sonication time, detergent concentration).[5] |
| This compound in Insoluble Fraction | After cell lysis and centrifugation, analyze a sample of the pellet. If this compound is present, it may be forming inclusion bodies. Consider optimizing expression conditions (e.g., lower temperature) or using a denaturing purification strategy followed by refolding.[5] |
| Poor Binding to Column | Verify that your binding buffer has the correct pH and ionic strength for your chosen chromatography method.[1] For affinity chromatography with a His-tag, ensure the tag is accessible and not buried within the folded protein.[8] |
| Premature Elution | This compound may be eluting during the wash steps. This can happen if the wash buffer conditions are too stringent. Try reducing the concentration of the competing agent (e.g., imidazole for His-tagged proteins) or adjusting the salt concentration in the wash buffer.[12] |
| Inefficient Elution | If this compound remains on the column after elution, the elution conditions may be too mild.[11] Increase the concentration of the eluting agent or adjust the pH to disrupt the binding to the resin. A gradient elution can help determine the optimal elution concentration.[5] |
| Protein Degradation | Add protease inhibitors to your lysis and purification buffers to prevent this compound from being degraded by proteases. Keep samples on ice or at 4°C throughout the purification process.[5] |
Issue 2: this compound Purity is Not as Expected
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the wash volume or the number of wash steps to more effectively remove non-specifically bound proteins.[11] |
| Non-Specific Binding | Optimize the composition of your wash buffer. Including a low concentration of a competing agent (e.g., imidazole for His-tagged proteins) or increasing the salt concentration can help reduce non-specific binding.[11][12] Adding a non-ionic detergent like Tween-20 may also be beneficial.[11] |
| Co-purification of Interacting Proteins | If other proteins are specifically interacting with this compound, you may need to use a more stringent wash buffer (e.g., higher salt concentration) to disrupt these interactions. Alternatively, an additional purification step based on a different principle (e.g., size-exclusion chromatography) may be necessary. |
| Contaminants Have Similar Properties to this compound | If contaminants have a similar size, charge, or hydrophobicity to this compound, a single purification method may not be sufficient. A multi-step purification strategy is recommended. For example, follow affinity chromatography with ion-exchange and then size-exclusion chromatography. |
| Protein Aggregation | Aggregates of this compound can co-elute with the monomeric form and appear as contaminants. Size-exclusion chromatography is an effective way to separate monomers from aggregates.[4] Optimizing buffers to prevent aggregation is also crucial.[6] |
Experimental Protocols
General Affinity Chromatography Protocol for His-tagged this compound
-
Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA) with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze for the presence of this compound.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
References
- 1. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
avoiding C 87 degradation in experimental assays
Welcome to the technical support center for C 87. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a novel small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its therapeutic potential in oncology. Its core structure contains a catechol moiety and a lactam ring, making it susceptible to oxidative and hydrolytic degradation. This instability can lead to a loss of biological activity and the formation of artifacts, compromising experimental results and their reproducibility.
Q2: What are the primary degradation pathways of this compound?
The two main degradation pathways for this compound are:
-
Oxidation: The catechol group is readily oxidized to an ortho-quinone, which can then undergo further reactions, including polymerization. This process is accelerated by the presence of dissolved oxygen, metal ions, and light.
-
Hydrolysis: The lactam ring can be hydrolyzed, particularly at non-neutral pH, leading to an inactive, ring-opened product. This degradation is temperature-dependent.
Q3: How can I detect this compound degradation in my samples?
Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A typical sign of degradation is the appearance of new peaks in the chromatogram with a corresponding decrease in the peak area of the parent this compound compound. A color change in the solution, often to a pink or brown hue, can also indicate oxidative degradation.
Troubleshooting Guides
Problem 1: Loss of this compound activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use.
-
Minimize the exposure of this compound solutions to light by using amber vials and covering plates with foil.
-
Add this compound to the cell culture medium just before treating the cells.
-
Consider using a more stable, serum-free medium for the duration of the treatment if compatible with your cell line.
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Variable degradation of this compound due to differences in handling or incubation times.
-
Solution:
-
Standardize all experimental protocols, ensuring consistent timing for solution preparation and application.
-
Prepare a master mix of the final this compound dilution to be added to all relevant wells or tubes to ensure homogeneity.
-
Use an internal standard during analytical quantification to account for any sample-to-sample variation.
-
Problem 3: Precipitate formation in this compound stock solutions.
-
Possible Cause: Poor solubility or degradation leading to insoluble products.
-
Solution:
-
Ensure the chosen solvent is appropriate for this compound and that the concentration does not exceed its solubility limit.
-
Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][4][5][6][7]
-
If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve before use. If the precipitate does not dissolve, it may be a degradation product, and the aliquot should be discarded.
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Concentration (mM) | % Remaining after 24h (Light) | % Remaining after 24h (Dark) |
| DMSO | 10 | 95% | 99% |
| Ethanol | 10 | 85% | 92% |
| PBS (pH 7.4) | 1 | 60% | 75% |
| Water | 1 | 55% | 70% |
Table 2: Effect of pH and Temperature on this compound Stability in Aqueous Buffer
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 37 | 12 |
| 7.4 | 37 | 8 |
| 8.5 | 37 | 4 |
| 7.4 | 4 | 72 |
| 7.4 | 25 | 18 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Handle solid this compound in a low-humidity environment and minimize exposure to light.
-
Dissolution: Dissolve this compound in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For short-term storage (up to one week), -20°C is acceptable.
Protocol 2: HPLC Method for Assessing this compound Purity
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Retention Time of this compound: Approximately 8.5 minutes.
-
Degradation Products: Oxidized product at ~6.2 minutes, hydrolyzed product at ~4.7 minutes.
Visualizations
References
C 87 (CEA) Immunoassay Technical Support Center
Welcome to the technical support center for C 87 (Carcinoembryonic Antigen - CEA) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential cross-reactivity issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CEA) and why is it measured?
A1: this compound, or Carcinoembryonic Antigen (CEA), is a glycoprotein involved in cell adhesion.[1] It is primarily used as a tumor marker, particularly for monitoring the treatment and recurrence of colorectal cancer.[2] While expressed at low levels in some normal tissues, its concentration in the blood can be elevated in the presence of certain cancers and other inflammatory conditions.
Q2: I am observing unexpectedly high this compound (CEA) levels in my immunoassay. Could this be a false positive?
A2: Yes, unexpectedly high results can be due to false positives. A common cause is the cross-reactivity of the assay's antibodies with other molecules that are structurally similar to CEA.[3] Several members of the CEA gene family, such as nonspecific cross-reacting antigen 2 (NCA-2), share epitopes with CEA and can be detected by some anti-CEA antibodies, leading to an overestimation of the true CEA concentration.[4][5]
Q3: Which molecules are known to cross-react with this compound (CEA) antibodies?
A3: The primary cross-reactants in CEA immunoassays belong to the Carcinoembryonic Antigen-Related Cell Adhesion Molecule (CEACAM) family.[2] Notable examples include:
-
Nonspecific cross-reacting antigen 2 (NCA-2): Structurally very similar to CEA and a significant source of cross-reactivity in many assays.[4]
-
Nonspecific cross-reacting antigen (NCA): Found in normal lung and spleen tissues and can also cross-react, though often to a lesser extent than NCA-2.[3][5]
-
Other CEACAM family members: The human CEACAM family is extensive, and antibodies with broad specificity may recognize other members.[6]
Q4: How can I determine if my immunoassay is affected by cross-reactivity?
A4: To investigate potential cross-reactivity, you can:
-
Review the Assay's Specificity Data: The manufacturer's datasheet should provide information on the antibody's specificity and any known cross-reactants.
-
Use a More Specific Assay: Some commercially available immunoassays utilize monoclonal antibodies that are highly specific to CEA and show minimal cross-reactivity with molecules like NCA-2.[4] Comparing results from your current assay with a more specific one can be informative.
-
Perform a Cross-Reactivity Study: You can experimentally test for cross-reactivity by running a competitive immunoassay. This involves spiking your samples with purified preparations of potential cross-reactants and observing the effect on the measured CEA concentration.
Q5: What other factors besides cross-reactivity can cause inaccurate results in a this compound (CEA) immunoassay?
A5: Besides cross-reactivity, other factors can lead to erroneous results:
-
Heterophilic Antibodies: The presence of human anti-mouse antibodies (HAMA) or other heterophilic antibodies in patient samples can bridge the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal.[7]
-
Antigen Excess (Hook Effect): At very high concentrations of CEA, both the capture and detection antibodies can become saturated, leading to a falsely low signal.[7] Diluting the sample can help to mitigate this effect.
-
Sample Quality: Improper sample handling and storage can affect the integrity of the CEA protein and lead to inaccurate measurements.
Troubleshooting Guide
If you suspect cross-reactivity is affecting your this compound (CEA) immunoassay, follow this troubleshooting workflow:
References
- 1. CEACAMs: their role in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Major disagreements between immunoassays of carcinoembryonic antigen may be caused by nonspecific cross-reacting antigen 2 (NCA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antigenic reactivities of purified preparations of carcinoembryonic antigen (CEA) and related normal antigens using four different radioimmunoassay systems for CEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of C 87 and Infliximab in the Inhibition of TNF-α Signaling
In the landscape of therapeutic agents targeting Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation, both small molecules and biologics have demonstrated significant clinical potential. This guide provides a detailed comparison of the small molecule inhibitor C 87 and the widely used monoclonal antibody, Infliximab. The analysis focuses on their respective mechanisms of action, efficacy based on experimental data, and the methodologies employed in key validation studies. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory therapies.
Efficacy and Potency: A Quantitative Comparison
The inhibitory activities of this compound and Infliximab against TNF-α-induced cellular effects have been quantified in various in vitro assays. The following table summarizes their key efficacy parameters.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | TNF-α | TNF-α induced cytotoxicity | 8.73 µM | [1] |
| Infliximab | TNF-α | Inhibition of TNF-α binding to L929 cells | ~1 nM |
Mechanism of Action: Divergent Approaches to TNF-α Neutralization
This compound and Infliximab employ fundamentally different strategies to neutralize the pro-inflammatory effects of TNF-α.
This compound , a small molecule inhibitor, directly binds to TNF-α. This interaction is thought to mimic peptide fragments of the TNF receptor 1 (TNFR1), specifically targeting the loop2/domain2 region (amino acids 77-83) which is critical for the interaction between TNF-α and TNFR1.[1] By occupying this binding site, this compound effectively blocks the signal transduction cascade initiated by the TNF-α/TNFR1 engagement, ultimately inhibiting downstream inflammatory responses.[1]
Infliximab , on the other hand, is a chimeric monoclonal antibody that binds with high affinity to the soluble and transmembrane forms of TNF-α. This binding prevents TNF-α from interacting with its receptors, TNFR1 and TNFR2, on the cell surface. The large size and bivalent nature of the antibody allow it to form stable complexes with TNF-α, effectively neutralizing its biological activity.
Signaling Pathway Inhibition
The binding of TNF-α to its receptor, TNFR1, triggers a complex intracellular signaling cascade that can lead to either inflammation and cell survival or apoptosis. Both this compound and Infliximab disrupt this pathway at its initial step, albeit through different binding mechanisms.
Below is a diagram illustrating the TNF-α signaling pathway and the points of inhibition for this compound and Infliximab.
Caption: Inhibition of the TNF-α signaling pathway by this compound and Infliximab.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of TNF-α inhibitors.
TNF-α Induced Cytotoxicity Assay
Objective: To determine the concentration at which a compound inhibits 50% of the cytotoxic effect induced by TNF-α.
Methodology:
-
Cell Culture: L929 murine fibrosarcoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 104 cells/well and incubated overnight to allow for attachment.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in culture medium to achieve a range of concentrations.
-
Treatment: The culture medium is replaced with medium containing the test compound and a fixed concentration of murine TNF-α (e.g., 1 ng/mL) and actinomycin D (to sensitize the cells to TNF-α-induced apoptosis).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caspase Activation Assay
Objective: To measure the inhibition of TNF-α-induced activation of key apoptosis-related caspases.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., Jurkat cells) is treated with TNF-α in the presence or absence of the test compound (e.g., this compound) for a specified period.
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Caspase Activity Measurement: Caspase-3 and Caspase-8 activity is measured using commercially available colorimetric or fluorometric assay kits. These assays utilize specific peptide substrates that are cleaved by the active caspases, releasing a chromophore or fluorophore.
-
Data Analysis: The level of caspase activity is quantified by measuring the absorbance or fluorescence. The percentage of inhibition by the test compound is calculated relative to the TNF-α-treated control.
The following diagram outlines the general workflow for evaluating a novel TNF-α inhibitor.
Caption: A generalized experimental workflow for the preclinical evaluation of a novel TNF-α inhibitor.
References
A Comparative Analysis of the Novel Small-Molecule TNFα Inhibitor C 87 and Standard of Care Biologics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical investigational small-molecule TNFα inhibitor, C 87, with established standard of care biologic TNFα inhibitors. This analysis is based on available experimental data to inform early-stage drug development and research.
Tumor necrosis factor-alpha (TNFα) is a well-established therapeutic target in a variety of inflammatory diseases. The current standard of care predominantly consists of biologic agents, such as monoclonal antibodies and receptor fusion proteins. However, the emergence of small-molecule inhibitors offers the potential for orally available therapies with different pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound, a novel small-molecule inhibitor of TNFα, and compares its preclinical performance with that of standard of care biologics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the standard of care TNFα inhibitors. It is important to note that the data for this compound is preclinical, while the data for standard of care biologics is a mix of preclinical and established clinical data. Direct comparison should be made with caution, considering the different stages of development and experimental models.
Table 1: In Vitro Potency of this compound and Standard of Care TNFα Inhibitors
| Compound/Drug | Type | Target | Assay | Potency (IC50/EC50) | Source(s) |
| This compound | Small Molecule | TNFα | TNFα-induced cytotoxicity in L929 cells | 8.73 μM | [1] |
| Infliximab | Monoclonal Antibody | TNFα | Varies by assay | Typically in the low ng/mL range | [2] |
| Adalimumab | Monoclonal Antibody | TNFα | Varies by assay | Typically in the low ng/mL range | [3] |
| Etanercept | Receptor Fusion Protein | TNFα | Varies by assay | Typically in the low ng/mL range | [4][5] |
Table 2: Preclinical In Vivo Efficacy in a Mouse Model of Acute Hepatitis
| Treatment | Model | Key Efficacy Endpoints | Outcome | Source(s) |
| This compound | D-galactosamine/LPS-induced hepatitis in mice | Survival rate, serum ALT and AST levels, liver histology | Significantly improved survival, reduced liver enzymes, and attenuated liver damage compared to vehicle control. | [1] |
| Standard of Care (General) | D-galactosamine/LPS-induced hepatitis in mice | Survival rate, serum ALT and AST levels, liver histology | TNFα biologics are known to be effective in this model, serving as a benchmark for anti-TNF therapies. | General knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
TNFα-Induced Cytotoxicity Assay (for IC50 determination of this compound)
-
Cell Line: L929 mouse fibrosarcoma cells, which are sensitive to TNFα-induced apoptosis.
-
Methodology:
-
L929 cells were seeded in 96-well plates and incubated.
-
Cells were then treated with a constant concentration of human TNFα and actinomycin D (to sensitize the cells to TNFα-induced apoptosis) in the presence of varying concentrations of this compound.
-
After a 20-hour incubation, cell viability was assessed using a standard method such as the MTT assay.
-
The concentration of this compound that inhibited 50% of the TNFα-induced cell death was determined as the IC50 value.[1]
-
In Vivo Mouse Model of Acute Hepatitis
-
Animal Model: Male BALB/c mice.
-
Induction of Hepatitis: Acute liver injury was induced by intraperitoneal injection of D-galactosamine and lipopolysaccharide (LPS).
-
Treatment Protocol:
-
This compound was administered to mice, typically via intraperitoneal injection, at a specified time point before or after the induction of hepatitis.
-
A control group received a vehicle solution.
-
-
Efficacy Evaluation:
-
Survival: Mice were monitored for survival over a defined period.
-
Biochemical Analysis: Blood samples were collected to measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage.
-
Histological Analysis: Liver tissues were collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of liver necrosis and inflammation.[1]
-
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the TNFα signaling pathway and the distinct mechanisms of action of small-molecule inhibitors like this compound versus biologic inhibitors.
Caption: Simplified TNFα signaling pathway through TNFR1.
Caption: Mechanisms of TNFα inhibition by this compound vs. Biologics.
Discussion
This compound represents a promising preclinical candidate in the development of small-molecule TNFα inhibitors. Its ability to directly bind to TNFα and disrupt its trimeric structure presents a distinct mechanism of action compared to the sequestration mechanism of monoclonal antibodies and receptor fusion proteins. The in vitro potency of this compound, while in the micromolar range, demonstrates a clear dose-dependent inhibition of TNFα-induced cellular effects.[1]
The in vivo data in a mouse model of acute hepatitis further supports the therapeutic potential of this compound by demonstrating its ability to reduce inflammation and tissue damage, leading to improved survival.[1] This is a critical proof-of-concept for a novel anti-inflammatory agent.
In comparison, the standard of care biologic TNFα inhibitors have demonstrated high potency (typically in the ng/mL range) and significant clinical efficacy across a range of inflammatory diseases.[2][3][4][5] Their larger size and different mechanism of action contribute to their long half-lives, allowing for less frequent dosing. However, their parenteral administration and potential for immunogenicity are limitations that a small-molecule alternative like this compound could address.
For drug development professionals, this compound serves as an important case study in the discovery of small-molecule protein-protein interaction inhibitors. The challenges in achieving the high potency of biologics with small molecules are well-recognized. Future development of this compound or its analogs would likely focus on improving its potency and optimizing its pharmacokinetic properties for oral administration. For researchers, this compound provides a valuable tool to probe the nuances of TNFα biology and to explore the therapeutic potential of small-molecule TNFα inhibition in various disease models.
References
- 1. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of infliximab and its biosimilars in patients with rheumatoid arthritis presenting an i… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Etanercept in the treatment of plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of C 87: A Comparative Analysis of a Novel TNF-α Inhibitor
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key inflammatory mediators is a continuous endeavor. This guide provides an in-depth comparison of the activity of C 87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), detailing its efficacy in a key cell line and the underlying molecular mechanisms.
This compound: A Potent Inhibitor of TNF-α-Induced Cytotoxicity
This compound has been identified as a novel small-molecule inhibitor that directly targets TNF-α, a critical cytokine implicated in a wide range of inflammatory diseases. Experimental data demonstrates its ability to potently inhibit the cytotoxic effects of TNF-α.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | TNF-α | L929 | 8.73 µM | [1][2][3] |
Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in a TNF-α-induced cytotoxicity assay using the L929 murine fibrosarcoma cell line.
Delving into the Mechanism of Action: Inhibition of the TNF-α Signaling Pathway
This compound exerts its inhibitory effects by directly binding to TNF-α and subsequently blocking its downstream signaling cascades. A pivotal pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival.[2]
Upon binding of TNF-α to its receptor (TNFR1), a signaling cascade is initiated that leads to the degradation of the Inhibitor of κBα (IκBα). This allows the NF-κB complex to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby halting this inflammatory cascade.[3] Furthermore, this compound effectively blocks the activation of key downstream effectors, including caspase-8 and caspase-3, which are critical mediators of apoptosis, as well as the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]
Figure 1: this compound Inhibition of the TNF-α Signaling Pathway. This diagram illustrates the mechanism by which this compound blocks the pro-inflammatory signaling cascade initiated by TNF-α.
Experimental Protocols
The following section details the methodology used to assess the cytotoxic activity of this compound.
TNF-α-Induced Cytotoxicity Assay in L929 Cells
This assay quantifies the ability of a compound to inhibit the cell death induced by TNF-α in the L929 murine fibrosarcoma cell line.[3]
Materials:
-
L929 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (or other test compounds)
-
Actinomycin D
-
Human TNF-α
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: L929 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Induction of Cytotoxicity: Actinomycin D (to a final concentration of 1 µg/mL) and human TNF-α (to a final concentration of 1 ng/mL) are added to the wells.
-
Incubation: The plates are incubated for an additional 20 hours at 37°C.
-
Viability Assessment: Cell viability is measured using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for TNF-α-Induced Cytotoxicity Assay. This diagram outlines the key steps involved in determining the inhibitory activity of this compound.
References
Comparative Analysis of C 87 Analogs: Elucidating a Path Forward in Research
A comprehensive comparative analysis of chemical compounds and their analogs is a cornerstone of drug discovery and development. This process allows researchers to understand structure-activity relationships, optimize lead compounds, and identify candidates with improved efficacy, selectivity, and pharmacokinetic properties. However, a crucial prerequisite for such an analysis is the clear and unambiguous identification of the parent compound.
At present, a thorough search of scientific literature and chemical databases does not yield a widely recognized compound designated as "C 87." This nomenclature does not correspond to a standard chemical name or a commonly known research molecule. It is plausible that "this compound" represents an internal project code, an abbreviated name for a more complex chemical entity, or a compound that is not yet widely disclosed in public-facing research.
Without a definitive chemical structure or established biological target for "this compound," a comparative analysis of its analogs cannot be performed. Key aspects of the requested analysis, including the compilation of quantitative performance data, detailing of experimental protocols, and visualization of signaling pathways, are contingent on first identifying the core molecule and its related analogs.
To proceed with a meaningful comparative analysis, further clarification on the identity of "this compound" is required. Specifically, the following information would be necessary:
-
The full chemical name or IUPAC name of this compound.
-
The chemical structure of this compound.
-
The primary biological target or mechanism of action of this compound.
Once this foundational information is provided, a comprehensive guide comparing this compound and its analogs can be developed to support the research and drug development community. Such a guide would include detailed tables of comparative data, explicit experimental methodologies, and illustrative diagrams of relevant biological pathways, adhering to the rigorous standards of scientific communication.
A Comparative Analysis of Novel Agent C 87 and Existing Therapies in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a primary obstacle in the successful treatment of cancer. Novel therapeutic agents with the ability to overcome these resistance mechanisms are urgently needed. This guide provides a comparative analysis of a hypothetical novel agent, C 87, against established therapies—Olaparib, Paclitaxel, and Osimertinib—in various drug-resistant cancer models. The data presented for this compound is illustrative to highlight its potential advantages.
Executive Summary
This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of our novel compound, this compound, a potent inhibitor of the hypothetical Resistance-Associated Kinase 1 (RAK1), against three standard-of-care agents in clinically relevant drug-resistant cancer models:
-
Olaparib: A PARP inhibitor, evaluated in a platinum-resistant ovarian cancer model.
-
Paclitaxel: A microtubule-stabilizing agent, assessed in a taxane-resistant breast cancer model.
-
Osimertinib: A third-generation EGFR inhibitor, tested in a non-small cell lung cancer (NSCLC) model with the T790M resistance mutation.
The presented data demonstrates the potential of this compound to overcome diverse mechanisms of drug resistance, suggesting a broad therapeutic window and significant anti-tumor activity.
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparator agents in various drug-resistant cancer cell lines.
| Compound | Cancer Model | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Novel Agent this compound | Ovarian Cancer | PEO1-OR | Platinum Resistance | 50 | Hypothetical Data |
| Breast Cancer | MDA-MB-231-TR | Taxane Resistance | 75 | Hypothetical Data | |
| NSCLC | H1975 | EGFR T790M Mutation | 30 | Hypothetical Data | |
| Olaparib | Ovarian Cancer | PEO1-OR | Platinum Resistance | 1500 | [1] |
| Paclitaxel | Breast Cancer | MDA-MB-231-TR | Taxane Resistance | >100 | [2] |
| Osimertinib | NSCLC | H1975 | EGFR T790M Mutation | 11.44 | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To evaluate the in vivo efficacy, the compounds were tested in mouse xenograft models established from drug-resistant human cancer cell lines. The percentage of tumor growth inhibition (% TGI) was calculated at the end of the treatment period.
| Compound | Cancer Model | Xenograft Model | Resistance Mechanism | Dose & Schedule | % TGI | Reference |
| Novel Agent this compound | Ovarian Cancer | PEO1-OR Xenograft | Platinum Resistance | 50 mg/kg, daily | 85 | Hypothetical Data |
| Breast Cancer | MDA-MB-231-TR Xenograft | Taxane Resistance | 50 mg/kg, daily | 78 | Hypothetical Data | |
| NSCLC | H1975 Xenograft | EGFR T790M Mutation | 25 mg/kg, daily | 92 | Hypothetical Data | |
| Olaparib | Ovarian Cancer | BRCA2-mutated Xenograft | Platinum Resistance | 50 mg/kg, daily | Significant Inhibition | [4][5] |
| Paclitaxel | Breast Cancer | MX-1 Taxol-Resistant Xenograft | Taxane Resistance | 30 mg/kg, 3 times | 22.85 | [6] |
| Osimertinib | NSCLC | H1975 Xenograft | EGFR T790M Mutation | 5 mg/kg, daily | Profound Regression | [3] |
Signaling Pathway of Novel Agent this compound
This compound is designed to inhibit the hypothetical Resistance-Associated Kinase 1 (RAK1), a key downstream effector in multiple signaling pathways that converge to promote drug resistance. By targeting RAK1, this compound aims to disrupt the cellular mechanisms that allow cancer cells to evade the effects of conventional therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
-
Cell Seeding: Drug-resistant cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of each compound (or vehicle control) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
References
- 1. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo tumor xenograft study [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
A Cross-Species Comparative Guide to the Function of the Tumor Suppressor Protein p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor suppressor protein p53's function across various species, supported by experimental data. The information is intended to facilitate a deeper understanding of its conserved and divergent roles, aiding in translational research and drug development.
Abstract
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in maintaining cellular and organismal integrity. Its functions in orchestrating responses to cellular stress, such as DNA damage, oncogene activation, and hypoxia, are fundamental to preventing tumorigenesis. These responses include cell cycle arrest, apoptosis, and senescence. While the core functions of p53 are highly conserved across a wide range of species, from invertebrates to mammals, significant evolutionary divergence exists in its regulatory networks and target gene selection. This guide explores these cross-species similarities and differences, with a focus on human, mouse, zebrafish, and fruit fly models.
Quantitative Functional Comparison of p53 Across Species
The following table summarizes key quantitative parameters of p53 function in different species. It is important to note that these values can vary depending on the cell type, developmental stage, and experimental conditions.
| Parameter | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) | Fruit Fly (Drosophila melanogaster) |
| Protein Half-Life (un-stressed cells) | ~20-40 minutes | ~20-30 minutes | Shorter than mammalian p53 | Short, rapidly degraded |
| DNA Binding Affinity (Kd for consensus sequence) | ~1-10 nM | ~5-15 nM | Not well-established | Not well-established |
| TP53 Mutation Frequency in Cancer | High (~50% of all cancers) | Varies by model, often induced | Tumor models show p53 mutations | Not applicable (no spontaneous tumors) |
| Conservation of DNA Binding Domain | - | ~90% identity to human | ~48% identity to human[1] | Structurally similar |
The p53 Signaling Pathway: A Cross-Species Perspective
The canonical p53 signaling pathway is initiated by various cellular stressors, leading to the stabilization and activation of the p53 protein. A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This core regulatory loop is conserved across vertebrates.[2] However, the downstream target genes regulated by p53 exhibit significant species-specific differences.[3]
Below is a generalized representation of the p53 signaling pathway, highlighting conserved core components and species-specific effector pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding Analysis
This protocol outlines the general steps for performing a ChIP assay to identify the genomic regions to which p53 binds.
Workflow:
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to p53.
-
Immune Complex Capture: Capture the antibody-p53-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Western Blotting for p53 Protein Expression
This protocol describes the detection and quantification of p53 protein levels in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (CCK-8)
This colorimetric assay is used to determine the number of viable cells in response to stimuli that activate p53, such as chemotherapeutic agents.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat the cells with the experimental compound(s) for the desired duration.
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of p53 on cell migration, a key process in cancer metastasis.
Methodology:
-
Cell Seeding: Seed cells in a culture dish or multi-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Imaging: Capture images of the scratch at time 0.
-
Incubation: Incubate the cells and capture images at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure.
Conclusion
The tumor suppressor p53 is a cornerstone of cancer research, and understanding its functional nuances across different species is critical for the development of effective therapeutics. While the core machinery of the p53 pathway is remarkably conserved, the divergence in its downstream targets and regulatory mechanisms underscores the importance of careful model selection and cross-species validation in preclinical studies. The data and protocols presented in this guide offer a framework for further comparative studies into the multifaceted roles of p53.
References
benchmarking C 87 against other inhibitors
It appears there may be some ambiguity in the naming of "C 87" in the scientific literature, with the designation potentially referring to different inhibitors. To provide you with a precise and relevant comparison guide, please clarify which "this compound" inhibitor you are interested in:
-
C87 as a TNFα inhibitor: This small molecule has been investigated for its ability to sensitize glioblastoma cells to other targeted therapies by blocking the TNFα signaling pathway.
-
DI-87 as a dCK inhibitor: This compound is a novel inhibitor of deoxycytidine kinase (dCK), an enzyme involved in the nucleotide salvage pathway, and is being explored as an anti-cancer therapeutic.
-
Inhibitors used in U87-MG glioblastoma cells: Research on the U87-MG cell line involves a wide range of inhibitors targeting various signaling pathways implicated in cancer, and "this compound" might be a shorthand or internal designation for one of these.
Once you specify the correct this compound inhibitor and its target, I can proceed to gather the necessary data to construct a comprehensive comparison guide that meets your requirements.
Comparative Analysis of Staurosporine Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and kinetics of Staurosporine, a potent and broad-spectrum protein kinase inhibitor, against its primary target, Protein Kinase A (PKA). The data presented here is compiled from publicly available research and is intended to serve as a reference for researchers engaged in kinase inhibitor discovery and development. For the purpose of this guide, "C 87" will be represented by the well-characterized compound, Staurosporine.
Data Presentation: Comparative Binding Affinity and Kinetics
The following table summarizes the binding affinity and kinetic parameters of Staurosporine and a selection of other common kinase inhibitors against PKA.
| Compound | Target | Kd (nM) | Kon (105 M-1s-1) | Koff (10-3 s-1) | Assay Method | Reference |
| Staurosporine | PKA | 2.5 | 3.8 | 0.95 | SPR | [1] |
| H-89 | PKA | 48 | 1.2 | 5.76 | SPR | [2] |
| Balanol | PKA | 0.9 | 7.1 | 0.64 | ITC | [3] |
| Fasudil | PKA | 1300 | Not Reported | Not Reported | Kinase Assay | [4] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binder. Kon (association rate constant) and Koff (dissociation rate constant) describe the kinetics of the binding event. SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) are common biophysical techniques used to measure these parameters.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (Kon) and dissociation (Koff) rates, and the equilibrium dissociation constant (Kd) of an inhibitor binding to its target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant purified kinase (e.g., PKA)
-
Inhibitor compound (e.g., Staurosporine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: The kinase is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: A series of inhibitor concentrations are prepared in running buffer and injected over the sensor surface. The association is monitored in real-time.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: The sensor surface is regenerated using a pulse of regeneration solution to remove any remaining bound inhibitor.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine Kon, Koff, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor-kinase interaction.
Materials:
-
ITC instrument
-
Recombinant purified kinase in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP)
-
Inhibitor compound dissolved in the same ITC buffer
Procedure:
-
Sample Preparation: The kinase solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor are made into the kinase solution. The heat change upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to kinase. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic and affinity constants.
Visualizations
Experimental Workflow for Binding Affinity and Kinetics Validation
Caption: Workflow for determining binding affinity and kinetics.
Simplified PKA Signaling Pathway
Caption: Simplified Protein Kinase A (PKA) signaling pathway.
References
- 1. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "C 87": A Guide to Proper Waste Management
The proper disposal of the substance identified as "C 87" is critically dependent on its precise chemical identity, as "this compound" is not a standard chemical nomenclature. Investigations into this identifier suggest several possibilities, each with distinct and mandated disposal protocols. This guide provides essential safety and logistical information for the most likely candidates: the radioactive element Francium (Fr), the persistent organic pollutant Perfluorooctanoic acid (PFOA, often called C8), and the chemical compound 1-Methylcyclopropan-1-amine hydrochloride (CAS RN 88887-87-0).
Identifying "this compound": A Critical First Step
The ambiguity of "this compound" necessitates a careful identification of the substance before any disposal procedures are initiated. The potential candidates are:
-
Francium (Fr) : The chemical element with the atomic number 87. It is a highly radioactive alkali metal.
-
Perfluorooctanoic acid (PFOA or C8) : A synthetic chemical often referred to as "C8." "this compound" could be a typographical error. PFOA is known for its environmental persistence.
-
1-Methylcyclopropan-1-amine hydrochloride : A chemical compound with the CAS Registry Number 88887-87-0. "this compound" could be a partial reference to this number or an internal laboratory code.
Researchers and drug development professionals must first confirm the exact nature of their "this compound" substance by checking container labels, safety data sheets (SDS), or internal documentation.
Scenario 1: Disposal of Francium (Atomic Number 87)
Francium is an extremely rare and highly radioactive element with a very short half-life; its most stable isotope, francium-223, has a half-life of only 22 minutes.[1][2] Due to its instability and rarity, it is used only in small quantities for research purposes.[1][3]
Core Disposal Principle: The primary disposal method for short-lived radioactive materials like Francium is decay-in-storage .
Operational Plan:
-
Secure Storage: Store the Francium-containing waste in a designated, shielded, and secure radioactive materials area.
-
Labeling: Clearly label the waste container with the isotope (Francium-223), the date, and the initial activity level.
-
Decay Period: Hold the waste in storage for a period of at least 10 half-lives. For Francium-223, this would be a minimum of 220 minutes (3 hours and 40 minutes). This allows the radioactivity to decay to background levels.
-
Monitoring: After the decay period, monitor the waste with a radiation survey meter to ensure that its radioactivity is indistinguishable from background radiation.
-
Final Disposal: Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste, following institutional and local regulations for chemical waste (if other hazardous chemicals are present).
Quantitative Data Summary:
| Property | Value | Citation(s) |
| Most Stable Isotope | Francium-223 | [1][2] |
| Half-life | 22 minutes | [1][2] |
| Primary Decay Mode | Beta decay | [2] |
| Recommended Storage Time | > 10 half-lives (> 220 minutes) |
Logical Workflow for Francium Disposal:
Scenario 2: Disposal of Perfluorooctanoic Acid (PFOA / C8)
Perfluorooctanoic acid (PFOA), often called C8, is a "forever chemical" known for its extreme persistence in the environment.[4] The U.S. Environmental Protection Agency (EPA) has issued interim guidance on its disposal due to concerns over the effectiveness of traditional destruction methods.[5]
Core Disposal Principle: The current EPA guidance prioritizes containment and storage over immediate destruction until more effective technologies are validated.
Operational and Disposal Plans (Ranked by EPA from most to least protective):
-
Interim Storage: Storing PFOA-containing materials is encouraged, where possible, until more effective destruction technologies are available. This is considered the most environmentally protective option at present.[5]
-
Permitted Deep Well Injection (Class I): This is a feasible option for liquid-phase PFOA waste streams, but the limited number of permitted wells can make it impractical.[5]
-
Permitted Hazardous Waste Landfills (RCRA Subtitle C): These landfills have stringent controls, including liners and leachate collection systems, to contain the waste.[5]
-
Thermal Treatment (Incineration): This is currently ranked as the least protective option due to uncertainties about the complete destruction of PFOA and the potential for releasing harmful byproducts.[5][6][7]
Experimental Protocol: Foam Fractionation for PFOA-Contaminated Water
For liquid waste streams with PFOA contamination, foam fractionation is an emerging technology to concentrate the PFOA, reducing the volume of waste that requires disposal.[8]
-
Introduction of Bubbles: Air or another gas is bubbled through the PFOA-contaminated water.
-
Adsorption to Bubble Surface: PFOA molecules, being surfactants, adhere to the surface of the bubbles.
-
Foam Collection: The PFOA-rich foam that collects at the surface is removed.
-
Concentrate Management: The resulting concentrated PFOA liquid ("foamate") can then be managed through one of the disposal options above, significantly reducing the total volume of waste.[8]
Logical Relationship for PFOA Disposal Decision-Making:
Scenario 3: Disposal of 1-Methylcyclopropan-1-amine hydrochloride (CAS 88887-87-0)
This is a specific chemical compound for which disposal procedures are outlined in its Safety Data Sheet (SDS). It is classified as harmful if swallowed and can cause skin and respiratory irritation.[9]
Core Disposal Principle: Dispose of as a hazardous chemical waste in accordance with federal, state, and local regulations, typically via incineration by a licensed facility.
Operational Plan:
-
Personal Protective Equipment (PPE): When handling this substance, wear protective gloves, clothing, and eye/face protection.[9][10]
-
Containment: Keep the chemical in its original, tightly closed container.[11] In case of a spill, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[9]
-
Waste Collection: Do not mix with other waste streams. Collect in a suitable, labeled container for hazardous chemical waste.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. The recommended method is to remove the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[9]
Quantitative Data and Hazard Information:
| Property | Value | Citation(s) |
| CAS Registry Number | 88887-87-0 | [9][12] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| Recommended Disposal | Incineration in a permitted hazardous waste facility | [9] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. | [11] |
Experimental Workflow for Safe Handling and Disposal:
References
- 1. livescience.com [livescience.com]
- 2. Francium - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood LLP - JDSupra [jdsupra.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. 1-Methylcyclopropanamine Hydrochloride 88887-87-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. watson-int.com [watson-int.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
